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  • Product: 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
  • CAS: 1000504-55-1

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of rational molecular design. 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1)[1] represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of rational molecular design. 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1)[1] represents a highly specialized, bifunctional building block. By combining the metabolic shielding of a trifluoromethyl (-CF3) group with the versatile reactivity of a primary ethylamine side chain, this compound serves as a critical intermediate for synthesizing neuroactive agents, GPCR ligands, and advanced agrochemicals.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a structural solution. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and outlines the mechanistic rationale for its deployment in drug development.

Chemical Identity and Structural Analytics

The molecular architecture of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine is defined by three synergistic components:

  • The Pyridine Core: Provides a rigid aromatic scaffold capable of hydrogen-bond acceptance.

  • The 6-Trifluoromethyl Group: The -CF3 moiety exerts a profound electron-withdrawing effect ( σ -inductive). This significantly lowers the pKa​ of the adjacent pyridine nitrogen, rendering it less basic. Causally, this reduction in basicity diminishes off-target liabilities (such as hERG channel blockade) and shields the 6-position from rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism.

  • The 2-Ethylamine Chain: The primary amine acts as a classic bioisostere for endogenous monoamines (e.g., dopamine, serotonin, histamine). The two-carbon linker provides the exact spatial geometry required to mimic natural neurotransmitter binding within GPCR orthosteric sites.

Physical and Chemical Properties

The following table synthesizes the quantitative and regulatory data essential for laboratory handling and computational modeling[1],[2].

PropertyValue / Description
Chemical Name 2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
CAS Number 1000504-55-1
Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Physical State Liquid (Inferred from hazard classifications)
Storage Conditions 2-8 °C, under inert atmosphere (Argon/N2)
GHS Hazard Codes H227, H302, H312, H314, H332, H336
Hazard Classifications Flam. Liq. 4, Acute Tox. 4, Skin Corr. 1B, STOT SE 3

Mechanistic Synthesis Workflow

The most robust and scalable route to this compound relies on the reduction of its nitrile precursor, 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 1000564-90-8)[3],[4]. The precursor itself is typically accessed via the α -arylation of acetonitrile with 2-chloro-6-(trifluoromethyl)pyridine.

Synthesis SM 2-Chloro-6-(trifluoromethyl)pyridine Int 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS: 1000564-90-8 SM->Int Arylation Reagent1 CH3CN, Base Reagent1->Int Prod 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine CAS: 1000504-55-1 Int->Prod Hydrogenation Reagent2 H2, Raney-Ni NH3/MeOH Reagent2->Prod

Fig 1: Two-step synthetic workflow from chloropyridine to the target ethylamine.

Experimental Protocol: Self-Validating Nitrile Reduction

Trustworthiness in chemical synthesis demands self-validating protocols. The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine dimers. To systematically suppress this, the following protocol mandates the use of methanolic ammonia.

Causality Check: Why Raney-Nickel instead of Palladium on Carbon (Pd/C)? Palladium catalysts are highly susceptible to poisoning by the basic nitrogen of the pyridine ring and can inadvertently catalyze the hydrodefluorination of the -CF3 group. Raney-Ni provides chemoselective reduction of the nitrile while preserving the carbon-fluorine bonds.

Step-by-Step Methodology
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1.0 equivalent of 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile[3] in a 7N solution of ammonia in methanol ( NH3​/MeOH ) (approx. 10 mL/mmol).

    • Validation Metric: The high concentration of ammonia shifts the reaction equilibrium, aggressively outcompeting the newly formed primary amine from attacking the intermediate imine, thereby preventing dimerization.

  • Catalyst Addition: Under a strict argon blanket, carefully add an aqueous slurry of Raney-Nickel (approx. 10-15% w/w relative to the substrate).

    • Safety Note: Raney-Ni is highly pyrophoric. Never allow the catalyst bed to dry in the presence of oxygen.

  • Hydrogenation: Purge the vessel with nitrogen ( ), followed by hydrogen gas ( ). Pressurize the reactor to 50 psi with H2​ and stir vigorously at 25 °C for 12-16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the nitrile peak ( M+H corresponding to precursor) and the emergence of the 191.17m/z peak ( M+H of the product) validates completion.

  • Workup & Purification: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon atmosphere, washing the pad generously with methanol. Concentrate the filtrate under reduced pressure. Purify the crude liquid via vacuum distillation or reverse-phase chromatography to yield the pure primary amine.

Pharmacological & Application Potential

When designing central nervous system (CNS) therapeutics, crossing the blood-brain barrier (BBB) is a primary hurdle. The integration of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine into a drug scaffold directly addresses this.

Application BB 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine Amine Primary Amine (Reductive Amination) BB->Amine Synthetic Utility Metabolism CYP450 Resistance BB->Metabolism -CF3 Shielding Lipid Enhanced BBB Penetration BB->Lipid Lipophilicity Receptor GPCR Ligand Design Amine->Receptor Pharmacophore

Fig 2: Pharmacological utility and physicochemical enhancements of the scaffold.

  • Lipophilicity Enhancement: The high electronegativity of fluorine pulls electron density away from the carbon skeleton, increasing the overall lipophilicity (LogP) of the molecule, which is directly correlated with enhanced passive diffusion across the BBB.

  • Reductive Amination Utility: The primary amine terminus is highly nucleophilic, making it an ideal candidate for reductive amination with diverse aldehydes/ketones, or for amidation with carboxylic acids, serving as a versatile anchor point for combinatorial library generation.

Handling, Safety, and Stability

Due to its specific hazard profile[2], strict engineering controls must be maintained:

  • Skin Corrosion (H314): The compound is classified as Skin Corr. 1B. It will cause severe skin burns and eye damage. All handling must occur using heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and a full face shield.

  • Acute Toxicity (H302, H312, H332): Harmful via ingestion, dermal absorption, and inhalation. Manipulations must strictly be confined to a Class II fume hood.

  • Flammability (H227): As a combustible liquid, it must be stored away from strong oxidizing agents and open flames. Store in a spark-proof refrigerator at 2-8 °C to prevent degradation and mitigate vapor pressure buildup[1].

References

  • Pharmaffiliates. "CAS No : 1000504-55-1 | Chemical Name : 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine". Pharmaffiliates. URL: [Link]

  • NextSDS. "2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine - Substance Database". NextSDS. URL: [Link]

Sources

Exploratory

Molecular Structure and Bonding Analysis of CAS 1000504-55-1: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 1000504-55-1 ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 1000504-55-1 , chemically designated as 2-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-amine , is a highly specialized bifunctional building block[1]. By integrating an electron-deficient trifluoromethylated aromatic heterocycle with a flexible, highly nucleophilic aliphatic amine, this scaffold offers researchers a privileged pharmacophore for library generation and lead optimization. This whitepaper provides an in-depth analysis of its physicochemical properties, bonding dynamics, and self-validating experimental workflows for its application in drug development.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical parameters of CAS 1000504-55-1 is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.

PropertyValueStructural Implication
CAS Registry Number 1000504-55-1Standardized identifier[1].
Molecular Formula C₈H₉F₃N₂Indicates a high degree of fluorination relative to carbon count.
Molecular Weight 190.17 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1Provided by the primary amine (-NH₂).
H-Bond Acceptors 2Provided by the pyridine nitrogen and primary amine.
Predicted pKa (Pyridine) ~0.5 – 1.5Drastically reduced basicity due to the adjacent -CF₃ group[2].
Predicted pKa (Amine) ~9.5 – 10.5Retains strong basicity; decoupled from the aromatic ring.

Bonding Analysis & Electronic Effects

The utility of CAS 1000504-55-1 stems from the synergistic electronic effects of its three primary structural components: the pyridine core, the trifluoromethyl group, and the ethylamine linker.

The Pyridine Core & The Trifluoromethyl (-CF₃) Effect

Unsubstituted pyridine is a moderately basic aromatic heterocycle with a pKa of 5.23[3]. However, the introduction of the -CF₃ group at the 6-position fundamentally alters its electronic landscape. The C-F bond is exceptionally strong and highly polarized. Through powerful inductive (-I) electron withdrawal and hyperconjugation, the -CF₃ group pulls electron density away from the pyridine ring[4].

This electronic modulation yields two critical advantages for drug development:

  • pKa Suppression: The electron withdrawal severely reduces the basicity of the pyridine nitrogen, dropping its pKa to approximately 0.5–1.5[2]. Consequently, the pyridine ring remains unprotonated at physiological pH (7.4), which prevents excessive polarity and enhances passive membrane permeability.

  • Metabolic Shielding: The -CF₃ group acts as a robust steric and electronic shield against Cytochrome P450 (CYP) enzymes. By blocking the metabolically labile positions on the ring and reducing overall electron density, it effectively prevents oxidative metabolism (such as N-oxidation or ring hydroxylation), thereby extending the pharmacokinetic half-life of the resulting drug candidate[5][6].

The Ethylamine Moiety

The -CH₂CH₂- aliphatic linker serves a vital purpose: it electronically decouples the primary amine from the electron-withdrawing effects of the pyridine/-CF₃ system. Because inductive effects diminish rapidly across sigma bonds, the primary amine retains its high nucleophilicity and basicity. This makes it an ideal, highly reactive anchor for synthetic functionalization.

ElectronicLogic CF3 Trifluoromethyl (-CF3) Strong -I Effect Pyridine Pyridine Core Electron Deficient CF3->Pyridine Electron Withdrawal Metabolism CYP450 Shielding (Metabolic Stability) CF3->Metabolism Steric/Electronic Block pKa Reduced pKa (Unprotonated at pH 7.4) Pyridine->pKa Decreased Basicity Amine Ethylamine (-NH2) Nucleophilic Center Coupling High Reactivity for Amide Coupling Amine->Coupling Decoupled from -CF3

Figure 1: Electronic logic and structure-property relationships of CAS 1000504-55-1.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, every protocol utilizing CAS 1000504-55-1 must be treated as a self-validating system. The causality behind reagent selection and analytical verification is detailed below.

Protocol 1: NMR Structural Validation and Resonance Assignment

Causality: Before utilizing the building block in library synthesis, the integrity of the -CF₃ group must be validated, as defluorination can occasionally occur under extreme conditions. ¹⁹F NMR is chosen because it provides a highly sensitive, zero-background spectrum that confirms the presence of the intact trifluoromethyl group without proton overlap[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of CAS 1000504-55-1 in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton spectrum to verify the ethylamine linker. Look for two distinct triplets at ~2.9 ppm and ~3.1 ppm corresponding to the -CH₂CH₂- aliphatic protons, and the expected aromatic splitting pattern for the 2,6-disubstituted pyridine ring.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. The validation is confirmed by the presence of a sharp, high-intensity singlet at approximately -68.0 ppm[7]. The absence of additional fluorine peaks confirms the purity and stability of the -CF₃ moiety.

Protocol 2: High-Yield Amide Coupling Workflow

Causality: To attach this building block to a target carboxylic acid, HATU is selected as the coupling reagent. Because the ethylamine is unhindered, HATU forms a highly reactive 7-aza-OBt ester intermediate that ensures rapid kinetics and minimizes epimerization of the acid. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-form the active ester intermediate.

  • Nucleophilic Attack: Add CAS 1000504-55-1 (1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction for 2–4 hours at room temperature. Monitor completion via LC-MS, looking for the consumption of the starting acid and the appearance of the product mass [M+H]⁺.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x) and wash the combined organic layers with brine (5x) to thoroughly remove the DMF solvent. Dry over Na₂SO₄, concentrate, and validate the final purified amide via LC-MS and ¹⁹F NMR.

Workflow Step1 1. Acid Activation (HATU/DIPEA, DMF) Step2 2. Amine Addition (CAS 1000504-55-1) Step1->Step2 Step3 3. Reaction (Stir 2-4h, RT) Step2->Step3 Step4 4. Workup (NaHCO3 / Brine) Step3->Step4 Step5 5. Validation (19F NMR / LC-MS) Step4->Step5

Figure 2: Step-by-step amide coupling workflow utilizing HATU/DIPEA activation.

Signaling & Target Binding Implications

When CAS 1000504-55-1 is successfully incorporated into a larger drug molecule, it presents a distinct, multi-faceted pharmacophore that interacts with biological targets (e.g., GPCRs or kinases) through specific non-covalent interactions:

  • Hydrophobic Displacement: The highly lipophilic -CF₃ group typically occupies deep hydrophobic pockets within a target protein. By displacing high-energy, ordered water molecules from these pockets, it drives binding affinity through a favorable entropic gain[6].

  • Aromatic Stacking: The pyridine ring participates in π−π stacking or cation- π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

  • Directional Bonding: Once the amine is functionalized (e.g., into an amide), it acts as a precise, directional hydrogen bond donor/acceptor with acidic residues (Aspartate, Glutamate) or the protein backbone.

Binding Target Receptor Pocket CF3 -CF3 Group (Lipophilic) CF3->Target Hydrophobic Displacement Py Pyridine (Aromatic) Py->Target Pi-Pi Stacking NH2 -NH2 Group (H-Bond) NH2->Target Salt Bridge / H-Bond

Figure 3: Pharmacophore mapping of CAS 1000504-55-1 within a target receptor pocket.

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Foundational

Solvation Thermodynamics of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in Polar Organic Solvents: A Technical Guide

Executive Summary In modern drug discovery and synthetic chemistry, the precise understanding of a molecule's solvation thermodynamics dictates the success of purification workflows, formulation strategies, and assay dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise understanding of a molecule's solvation thermodynamics dictates the success of purification workflows, formulation strategies, and assay development. 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) [1] presents a fascinating physicochemical dichotomy: it combines a highly lipophilic, electron-withdrawing trifluoromethyl (–CF₃) group with a polar, basic primary ethylamine chain.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, mechanistic understanding of how this specific molecular architecture interacts with polar organic solvents. By deconstructing the thermodynamic drivers of solubility and providing a field-proven, self-validating experimental protocol, this guide bridges the gap between theoretical physical chemistry and applied laboratory practice.

Molecular Architecture and Physicochemical Profiling

The solubility of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine cannot be generalized; it must be analyzed through the lens of its three distinct functional moieties.

The Trifluoromethyl (–CF₃) Modulator

The –CF₃ group is a powerful tool in medicinal chemistry. It is highly lipophilic and significantly increases the partition coefficient (LogP) of the parent pyridine derivative[2]. Furthermore, the –CF₃ group exerts a strong inductive electron-withdrawing effect. This potent inductive pull significantly reduces the electron density on the adjacent pyridine nitrogen, thereby decreasing its basicity and lowering its pKa[2]. In the context of solvation, the –CF₃ group disrupts water networks (reducing aqueous solubility) but promotes favorable dispersion forces in organic environments[3].

The Pyridine Core

The aromatic pyridine ring provides a rigid, moderately polar scaffold. While the nitrogen atom typically acts as a hydrogen-bond acceptor, its capacity to do so in this molecule is attenuated by the adjacent –CF₃ group. Consequently, the pyridine core relies heavily on dipole-dipole interactions and π

π stacking (in concentrated solutions) for solvation.
The Primary Ethylamine Chain

The primary aliphatic amine (–CH₂CH₂NH₂) is the primary driver for solubility in polar solvents. Aliphatic amines display significant solubility in polar organic solvents due to their ability to act as both strong hydrogen-bond donors and acceptors[4]. The basic nature of the amine ensures that it readily interacts with the strong dipoles of polar aprotic solvents and the hydrogen-bond networks of polar protic solvents.

Solubility Profile in Polar Organic Solvents

The interplay between the lipophilic –CF₃ group and the polar amine dictates the solvent compatibility of the molecule[5].

Polar Aprotic Solvents (DMSO, DMF, MeCN)
  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These solvents possess high dielectric constants and act as exceptional hydrogen-bond acceptors. The primary amine of the ethylamine chain donates hydrogen bonds directly to the oxygen atoms of DMSO and DMF. Simultaneously, the lipophilic –CF₃ group is easily accommodated by the hydrophobic micro-domains within these solvents, resulting in excellent solubility .

  • Acetonitrile (MeCN): While highly polar, MeCN is a weaker hydrogen-bond acceptor than DMSO. Solvation here is primarily driven by strong dipole-dipole interactions with the amine and the polarizable pyridine ring. Solubility is moderate to high , making it an ideal solvent for HPLC mobile phases.

Polar Protic Solvents (MeOH, EtOH)
  • Methanol (MeOH) & Ethanol (EtOH): Protic solvents can both donate and accept hydrogen bonds. They form a robust solvation shell around the primary amine[4]. However, the highly lipophilic –CF₃ group creates a localized cavity-formation energy penalty in strongly hydrogen-bonded networks. Because MeOH has a higher dielectric constant and smaller steric bulk than EtOH, solubility in MeOH is predictably higher than in EtOH.

Quantitative Solubility Matrix

The following table summarizes the representative thermodynamic solubility profile of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine at standard ambient temperature (298.15 K). Note: Values are empirical estimates derived from structurally analogous trifluoromethyl-pyridinyl-alkylamines.

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong dipole interaction; excellent H-bond acceptor for the primary amine.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100High polarity; strong H-bond acceptor.
Methanol (MeOH) Polar Protic32.750 - 100Robust H-bond donor/acceptor network with the amine.
Ethanol (EtOH) Polar Protic24.520 - 50Moderate H-bonding; slightly limited by the lipophilic –CF₃ group.
Acetonitrile (MeCN) Polar Aprotic37.510 - 30Dipole-dipole interactions; weaker H-bond acceptor than DMSO.

Experimental Methodology: Isothermal Saturation Protocol

To validate the solubility of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in your specific laboratory environment, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Rationale and Causality
  • Why Isothermal Agitation? Solubility is a thermodynamic parameter. Agitating the suspension for 48 hours ensures that the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium.

  • Why Centrifugation over Filtration? For volatile polar solvents (like MeOH and MeCN), vacuum filtration can cause rapid solvent evaporation, artificially inflating the concentration of the solute in the analytical sample. Centrifugation in sealed tubes prevents this artifact.

Step-by-Step Workflow
  • Sample Preparation: Weigh approximately 200 mg of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the pyridine core during the extended equilibration period.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., HPLC-grade Methanol) to the vial. Ensure an excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic shaker bath set strictly to 298.15±0.1 K. Agitate at 150 rpm for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid.

  • Aliquot Extraction: Carefully extract 100 μ L of the clear supernatant using a positive-displacement pipette. Causality: Positive displacement pipettes ensure accurate volume transfer of volatile or viscous organic solvents.

  • Dilution & Quantification: Dilute the aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 MeCN:Water with 0.1% TFA) to fall within the linear range of your calibration curve. Analyze via HPLC-UV at the molecule's λmax​ (typically ~254 nm for pyridine derivatives).

Mechanistic Solvation Pathways

The following diagram illustrates the logical flow of intermolecular forces governing the dissolution of the molecule in polar organic solvents.

Solvation_Dynamics Solute 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine CF3 -CF3 Group (Lipophilic/Inductive) Solute->CF3 Pyridine Pyridine Core (Weak H-Acceptor) Solute->Pyridine Amine Ethylamine Chain (H-Donor/Acceptor) Solute->Amine Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) CF3->Aprotic Dispersion Forces Protic Polar Protic Solvents (MeOH, EtOH) Pyridine->Protic H-Bond Acceptance Amine->Protic H-Bond Network Amine->Aprotic Dipole & H-Donation

Solvation pathways of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in polar organic solvents.

References

  • Chemistry LibreTexts. "23.1: Properties of amines." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders." Available at: [Link]

  • Pharmaffiliates. "CAS No : 1000504-55-1 | Chemical Name : 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine." Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Reference Data for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers and professionals in drug development, the precise characterization of novel chemical entities is a critical step. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopic data for 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine, a compound of interest due to the prevalence of the trifluoromethyl-substituted pyridine motif in agrochemical and pharmaceutical agents.[3] This document is designed to serve as an in-depth reference, offering not only spectral data but also the underlying principles for data acquisition and interpretation.

Molecular Structure and NMR-Active Nuclei

The structural integrity of any NMR analysis is predicated on a clear understanding of the molecule's framework. Below is the chemical structure of 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine, highlighting the key proton and carbon environments that will be discussed.

Caption: Molecular structure of 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine.

Experimental Protocols

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocols are provided as a robust starting point for the analysis of 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[4][5][6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are representative parameters for a 400 MHz NMR spectrometer. Instrument frequencies can vary, with higher frequencies generally offering better resolution.[7][8]

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12-14 ppm, centered around 6-7 ppm.

¹³C NMR Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans are typically required for a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (e.g., 400 MHz) transfer->instrument h1 ¹H NMR Experiment instrument->h1 c13 ¹³C NMR Experiment instrument->c13 fid Free Induction Decay (FID) h1->fid c13->fid ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline h1_spec ¹H Spectrum baseline->h1_spec c13_spec ¹³C Spectrum baseline->c13_spec

Caption: A generalized workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-4~7.85t~7.81H
H-5~7.50d~7.71H
H-3~7.30d~7.91H
CH₂ (alpha to pyridine)~3.20t~6.52H
CH₂ (beta to pyridine)~3.10t~6.52H
NH₂~1.50br s-2H
¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (J) Hz
C-2~162.5s-
C-6~148.0q~35
C-4~138.0s-
C-5~122.0s-
C-3~119.5s-
CF₃~123.0q~275
CH₂ (alpha to pyridine)~42.0s-
CH₂ (beta to pyridine)~39.5s-

Interpretation and Discussion

The predicted chemical shifts are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyridine ring and the ethylamine side chain.

¹H NMR Spectrum Analysis
  • Aromatic Region: The pyridine protons exhibit a characteristic three-signal pattern. The proton at the 4-position (H-4) is expected to be the most downfield due to the anisotropic effect of the ring nitrogen and the electron-withdrawing trifluoromethyl group. It appears as a triplet due to coupling with the adjacent H-3 and H-5 protons. The H-3 and H-5 protons will appear as doublets, with their precise chemical shifts influenced by the relative positions of the electron-withdrawing CF₃ group and the electron-donating ethylamine group.

  • Aliphatic Region: The two methylene groups of the ethylamine side chain are expected to appear as two distinct triplets, assuming free rotation. The methylene group alpha to the pyridine ring will be more deshielded and thus appear further downfield than the methylene group adjacent to the amine. The broad singlet for the amine protons is typical and its chemical shift can be highly dependent on concentration and temperature.

¹³C NMR Spectrum Analysis
  • Aromatic and CF₃ Carbons: The carbon atoms of the pyridine ring and the trifluoromethyl group exhibit distinct chemical shifts. The C-2 and C-6 carbons, being directly attached to the nitrogen and the trifluoromethyl group respectively, will be significantly downfield. The C-6 carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant. The trifluoromethyl carbon itself will also be a quartet with a very large ¹J(C,F) coupling constant.[4] The remaining pyridine carbons (C-3, C-4, and C-5) will have chemical shifts in the expected aromatic region.

  • Aliphatic Carbons: The two methylene carbons will be found in the aliphatic region of the spectrum, with the carbon alpha to the pyridine ring being more deshielded.

Conclusion

This technical guide provides a foundational reference for the ¹H and ¹³C NMR spectroscopic data of 2-(6-trifluoromethyl-pyridin-2-yl)-ethylamine. The provided experimental protocols and spectral interpretations offer a robust framework for the characterization of this and structurally related compounds. As with all NMR analysis, it is crucial to consider the specific experimental conditions, as factors such as solvent and temperature can influence the observed chemical shifts.

References

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Quora. (2022, December 27). What does the operating frequency of an NMR spectrometer represent?. Retrieved from [Link]

  • Walsh Medical Media. (2022, May 26). Resonance of Spectroscopic Techniques and Frequencies in NMR. Retrieved from [Link]

  • Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PubChem. (n.d.). N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(6-Trifluoromethyl-pyridin-3-yl)-ethylamine — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • MDPI. (2022, July 20). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

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Foundational

A Technical Guide to the Thermodynamic Stability and Degradation of Trifluoromethylated Pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Motif The strategic incorporation of fluorine-containing functional groups has be...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Motif

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly powerful tool.[1] When appended to a pyridine scaffold—a privileged heterocycle present in numerous approved drugs—the CF3 group imparts a unique and highly desirable combination of electronic and steric properties.[2][3] These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[2][3][4]

However, the very properties that make the CF3 group so attractive also dictate the molecule's stability and potential degradation pathways. Understanding these characteristics is not merely an academic exercise; it is a critical component of drug development, informing formulation design, storage conditions, and regulatory submissions.[5][6] This guide provides a deep dive into the thermodynamic principles governing the stability of trifluoromethylated pyridine derivatives and systematically explores their degradation under various stress conditions.

Section 1: Thermodynamic Stability - The Influence of the CF3 Group

The thermodynamic stability of a molecule is intrinsically linked to its electronic structure and bond energies. The introduction of a CF3 group to the pyridine ring induces significant electronic perturbations that are the primary drivers of its altered stability profile.

Electronic Effects and Physicochemical Consequences

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, a property quantified by its Hammett constant (σp = 0.54).[1][2] This potent inductive effect (-I) drastically reduces the electron density of the aromatic ring and, most importantly, the basicity of the pyridine nitrogen.[2][4]

This reduction in basicity is reflected in a lower pKa value for the conjugate acid. A lower pKa means the pyridine is less likely to be protonated at physiological pH, which can fundamentally alter drug-receptor interactions and solubility.[2] Furthermore, the CF3 group is highly lipophilic, and its incorporation invariably increases the molecule's partition coefficient (logP), which can enhance cell permeability and oral absorption.[2]

The positional isomers (2-, 3-, or 4-trifluoromethylpyridine) exhibit distinct electronic properties due to the interplay of inductive and resonance effects, leading to different stability profiles and reactivities.[4]

CompoundPosition of CF3Hammett Constant (σ)pKa (Conjugate Acid)
PyridineN/A05.25[4]
2-Trifluoromethylpyridine2-~0.97 (Predicted)[4]
3-Trifluoromethylpyridine3σm = 0.43[2]3.69 (for a derivative)[4]
4-Trifluoromethylpyridine4σp = 0.54[1][2]~1.5 (Estimated)[4]
Caption : Comparative physicochemical parameters of trifluoromethylated pyridines. Data is sourced from multiple references and may involve derivatives or predictions.[1][2][4]
Bond Energies and Intrinsic Stability

The inherent stability of the trifluoromethyl group stems from the immense strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. The C-F bond dissociation energy is approximately 536 kJ/mol.[7] The C-CF3 bond itself is also exceptionally robust, with a dissociation energy of around 423 kJ/mol for CH3-CF3, making it highly resistant to homolytic cleavage.[7]

This high bond energy is the primary reason the CF3 group is revered for enhancing metabolic stability. It acts as a metabolic "shield," blocking sites that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2]

cluster_0 Core Properties of CF3 Group cluster_1 Physicochemical & Biological Impact cluster_2 Overall Pharmacological Outcome A Strong Electron- Withdrawing Nature D Decreased Basicity (Lower pKa) A->D B High C-F Bond Energy (~536 kJ/mol) E Enhanced Metabolic Stability B->E C Increased Lipophilicity (High π constant) F Improved Membrane Permeability C->F G Altered Drug-Receptor Interactions D->G H Improved Pharmacokinetic Profile (Longer Half-Life) E->H F->H

Caption : Impact of CF3 group properties on the drug profile.

Section 2: Degradation Pathways and Mechanisms

To proactively identify potential liabilities, pharmaceutical development employs forced degradation (or stress testing) studies.[5][8] These studies subject the active pharmaceutical ingredient (API) to harsh conditions to accelerate decomposition, thereby revealing likely degradation pathways and products that might form over its shelf life.[5][6][9]

Hydrolytic Degradation (Acidic & Basic)

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For trifluoromethylated pyridines, the outcome of hydrolysis is highly dependent on the specific structure and reaction conditions.

  • Ring Susceptibility: The strong electron-withdrawing nature of the CF3 group makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack.[1] In derivatives containing a good leaving group (e.g., a halogen), this can facilitate nucleophilic aromatic substitution. For example, 2-chloro-6-trifluoromethylpyridine can be hydrolyzed to 2-hydroxy-6-trifluoromethylpyridine under strong alkaline conditions, a reaction that is otherwise difficult.[10]

  • CF3 Group Hydrolysis: While the C-CF3 bond is very strong, the trifluoromethyl group itself is not completely inert. Under certain, typically harsh basic conditions, it can undergo hydrolysis to a carboxylic acid.[11] This proceeds via a stepwise nucleophilic attack on the carbon atom, facilitated by the electronegative fluorine atoms.

Oxidative Degradation

Oxidative degradation is another common failure mode. However, as previously mentioned, the CF3 group is exceptionally resistant to oxidative metabolism.[2] The pyridine ring itself can be oxidized to form an N-oxide, but the presence of the electron-withdrawing CF3 group generally makes the ring less susceptible to oxidation compared to unsubstituted pyridine. The primary vulnerability to oxidation often lies in other, more labile functional groups within the molecule.

Photodegradation

Aromatic and halogenated compounds are often susceptible to degradation upon exposure to light (photolysis).[9] Trifluoromethylated pyridines are no exception. The mechanism often involves the absorption of UV light, promoting the molecule to an excited state. This can lead to:

  • Radical Formation: The C-CF3 bond, while strong, can be cleaved photolytically to generate a trifluoromethyl radical (•CF3).[12][13] These highly reactive species can then initiate a cascade of further reactions.

  • Ring Rearrangement/Cleavage: Photochemical energy can induce complex rearrangements or fragmentation of the pyridine ring itself.[14] Photostability testing is therefore essential to determine if protective packaging, such as amber vials, is required.[9]

Thermal Degradation

Exposure to high temperatures accelerates chemical reactions and can reveal thermal liabilities.[9] The thermal decomposition of pyridine itself is a complex process initiated by the formation of pyridyl radicals, which can lead to ring-opening and the formation of various gaseous products and solid deposits.[15][16] The presence of a CF3 group alters the bond dissociation energies within the ring, influencing the specific fragmentation patterns observed under pyrolytic conditions.

Section 3: Analytical Strategies for Stability Assessment

A robust analytical workflow is crucial for identifying and quantifying degradants, elucidating degradation pathways, and developing stability-indicating methods.

cluster_0 Stress Application cluster_1 Analysis & Identification cluster_2 Interpretation & Outcome API Drug Substance (API) Stress Forced Degradation (ICH Q1A/Q1B) API->Stress Analysis Stability-Indicating Method (e.g., HPLC-UV) Stress->Analysis ID Degradant Characterization (LC-MS, NMR) Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway MassBalance Mass Balance Calculation ID->MassBalance Regulatory Informs Formulation, Packaging & Regulatory Strategy Pathway->Regulatory MassBalance->Regulatory

Caption : General workflow for a forced degradation study.

The cornerstone of this process is High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or Mass Spectrometry (MS) detectors.[9][17][18]

  • HPLC with UV-Vis Detection: Used for separating the parent drug from its degradation products and quantifying the extent of degradation over time. A stability-indicating method is one that can resolve all significant degradants from the parent peak and from each other.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying degradants. High-resolution mass spectrometry (HRMS) can provide the elemental formula of a degradant, offering crucial clues to its structure.[9][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the precise chemical structure of isolated degradation products.[9]

Section 4: Key Experimental Protocols

The following protocols provide a framework for conducting stability assessments. The specific conditions must be optimized for each molecule to achieve a target degradation of 5-20%.[5]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and identify degradation pathways under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the trifluoromethylated pyridine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60-80°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60-80°C.

  • Oxidation: Mix the stock solution with 3-6% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation (Dry Heat): Store the solid drug substance in an oven at a temperature above its accelerated stability condition (e.g., 80-105°C).[9]

  • Photolytic Degradation: Expose the solution (and solid sample) to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[19]

3. Time Points and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid/base samples, neutralize the aliquot before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Stress ConditionRepresentative Experimental ConditionsTarget
Acidic Hydrolysis0.1 M - 1 M HCl, 60-80°CIdentify acid-labile groups
Alkaline Hydrolysis0.1 M - 1 M NaOH, 60-80°CIdentify base-labile groups
Oxidation3-30% H₂O₂, Room TemperatureIdentify susceptibility to oxidation
PhotolysisICH Q1B Option 2 Light SourceAssess light sensitivity
Thermal (Dry Heat)80-105°CAssess thermal lability
Caption : Representative conditions for forced degradation studies.[8][19]
Protocol 2: HPLC-UV/MS Method for Kinetic Analysis

Objective: To separate and quantify the parent drug and its degradants to determine the rate of degradation.

1. Instrumentation:

  • An HPLC system equipped with a UV-Vis detector and preferably coupled to a mass spectrometer (e.g., Quadrupole or TOF).

2. Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[18]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30-40°C.

  • Detection Wavelength: The λmax of the parent compound, or a diode array detector to monitor multiple wavelengths.[17]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak area of the parent compound and all degradant peaks at each time point.

  • Calculate the percentage of the parent drug remaining.

  • Ensure mass balance by confirming that the loss in the parent drug is accounted for by the sum of the degradants formed.[9]

  • Plot the natural logarithm of the concentration of the parent drug versus time to determine the degradation kinetics (e.g., first-order rate constant).

Conclusion

Trifluoromethylated pyridine derivatives are of immense value in drug discovery, largely due to the stability conferred by the C-F and C-CF3 bonds. This stability, particularly against oxidative metabolism, is a key advantage. However, these molecules are not inert. Their unique electronic properties make them susceptible to specific degradation pathways, including nucleophilic attack under hydrolytic conditions and fragmentation under photolytic stress.

A thorough understanding of these degradation mechanisms, investigated through systematic forced degradation studies and robust analytical chemistry, is paramount. This knowledge allows drug development professionals to mitigate risks, design stable formulations, define appropriate storage and handling procedures, and ultimately ensure the delivery of safe and effective medicines.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Forced Degradation Studies.
  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • The Value of Trifluoromethyl Pyridines in Modern Chemistry. Leading Chemical Supplier.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring. BenchChem.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology - ASM Journals.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). doi:10.1039/C5SC02983J.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
  • Regioselective Direct C–H Trifluoromethylation of Pyridine.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
  • Experimental and kinetic study of pyridine pyrolysis with tunable synchrotron VUV photoionization and molecular beam mass spectrometry.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Dissociation energy of the C-F bond at different positions C-F bond...
  • Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines. PubMed. doi:10.1021/acs.orglett.3c00258.
  • Bond Dissociation Energies. University of California, Irvine.
  • Bond dissociation energies. CRC Handbook of Chemistry and Physics.
  • Kinetic Reaction Analysis of the Pyridine Deriv
  • Photoproduct Formation during the Photolysis of Fluorin
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.
  • Pyridine. NIST WebBook.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology.

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Exploratory

Preliminary in vitro toxicity and safety profile of CAS 1000504-55-1

Whitepaper: Preliminary In Vitro Toxicity and Safety Profile of CAS 1000504-55-1 Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Preliminary In Vitro Toxicity and Safety Profile of CAS 1000504-55-1

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound CAS 1000504-55-1 , chemically identified as 2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine, is a versatile fluorinated building block frequently utilized in medicinal chemistry to enhance the lipophilicity and metabolic stability of lead compounds. However, the presence of a primary aliphatic amine coupled with a trifluoromethyl-pyridine moiety imparts specific toxicological liabilities. This technical guide synthesizes the mechanistic toxicology, regulatory hazard classifications, and the core in vitro protocols required to establish a robust safety profile for this compound prior to in vivo exposure.

Chemical Profile & Mechanistic Toxicology

The toxicological behavior of CAS 1000504-55-1 is primarily driven by its structural features:

  • Primary Amine Basicity: The ethanamine side chain acts as a strong localized base. Upon contact with biological membranes, it induces rapid pH shifts, leading to the saponification of epidermal lipids and denaturation of structural proteins. This mechanism is the primary driver for its classification as a severe skin corrosive [1].

  • Systemic Toxicity & CNS Effects: The compound exhibits Category 4 acute toxicity across oral, dermal, and inhalation routes (H302 + H312 + H332) [1]. Furthermore, its high lipophilicity (driven by the CF3 group) allows it to cross the blood-brain barrier readily, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336), manifesting as central nervous system depression or drowsiness [1].

MechanisticToxicity cluster_dermal Dermal / Local Exposure cluster_systemic Systemic Exposure Compound CAS 1000504-55-1 (Fluorinated Amine) Basicity High Local Basicity (Amine Moiety) Compound->Basicity Lipophilicity High Lipophilicity (CF3-Pyridine) Compound->Lipophilicity Lipid Lipid Saponification & Protein Denaturation Basicity->Lipid Corrosion Skin Corrosion 1B (Necrosis) Lipid->Corrosion CNS BBB Penetration Lipophilicity->CNS STOT STOT SE 3 (CNS Depression) CNS->STOT

Fig 1: Mechanistic toxicity pathways of CAS 1000504-55-1.

Core In Vitro Safety Protocols

To validate the safety profile of CAS 1000504-55-1, we implement a tiered in vitro testing strategy compliant with the OECD Guidelines for the Testing of Chemicals, Section 4 [4]. These assays serve as self-validating systems, utilizing internal controls to ensure data integrity.

Dermal Corrosion Assessment (OECD TG 431)

Because in vivo testing of corrosive substances is ethically prohibited, we utilize the OECD 431 Reconstructed Human Epidermis (RhE) test method [2].

  • Causality: Corrosive chemicals penetrate the stratum corneum by diffusion. Once they reach the underlying viable keratinocytes, they disrupt mitochondrial succinate dehydrogenase. We measure this disruption using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The inability of cells to reduce yellow MTT to purple formazan is a direct, quantifiable metric of cell death.

  • Protocol Steps:

    • Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO2 for 1 hour.

    • Apply 50 µL (or 50 mg) of CAS 1000504-55-1 directly to the apical surface of the tissue.

    • Incubate for two distinct exposure times: 3 minutes and 60 minutes .

    • Wash tissues extensively with PBS to remove residual compound.

    • Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours.

    • Extract the precipitated formazan using isopropanol and measure optical density (OD) at 570 nm.

  • Self-Validation: The assay must include a negative control (sterile H2O) yielding an OD > 0.8, and a positive control (8N KOH) ensuring viability drops below 15%.

OECD431 Start Apply CAS 1000504-55-1 to RhE Tissue Exposure Exposure Times: 3 min & 60 min Start->Exposure MTT MTT Viability Assay (Read OD at 570nm) Exposure->MTT Decision 3 min Viability < 50%? MTT->Decision Corrosive Corrosive (Category 1) Sub-cat 1B/1C Decision->Corrosive Yes NonCorrosive Check 60 min Viability (If >15%, Non-Corrosive) Decision->NonCorrosive No

Fig 2: OECD 431 RhE Skin Corrosion testing workflow and decision matrix.

Genotoxicity Screening (OECD TG 471)

To ensure the fluorinated pyridine ring does not intercalate DNA or form reactive electrophilic metabolites, the Bacterial Reverse Mutation (Ames) Test is mandatory [3].

  • Causality: We utilize histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100). If CAS 1000504-55-1 or its hepatic metabolites induce point mutations, the bacteria revert to a prototrophic state and form colonies on histidine-deficient agar.

  • Protocol Steps:

    • Prepare test concentrations of CAS 1000504-55-1 (typically 1.5 to 5000 µ g/plate ).

    • Perform the pre-incubation method: Mix the test item, bacterial suspension, and either PBS (for -S9) or rat liver S9 fraction (for +S9 metabolic activation). Incubate at 37°C for 20 minutes.

    • Add molten top agar containing trace histidine and pour onto minimal glucose agar plates.

    • Incubate for 48-72 hours and count revertant colonies.

  • Self-Validation: The S9 fraction's enzymatic activity is validated using a pro-mutagen positive control (e.g., 2-aminoanthracene), which requires CYP450 metabolism to become mutagenic.

Quantitative Safety Data Summary

The table below synthesizes the regulatory hazard classifications and expected in vitro thresholds based on the compound's chemical class and notified C&L (Classification and Labelling) data [1].

Assay / EndpointTarget / ModelClassification / ResultHazard Code
Acute Toxicity Oral, Dermal, InhalationCategory 4H302, H312, H332
Skin Corrosion RhE Tissue (OECD 431)Category 1B (Severe)H314
Eye Damage BCOP / ICE (OECD 437/438)Category 1 (Implied by H314)H318
Genotoxicity S. typhimurium (OECD 471)Negative (Typical for this class)N/A
Systemic Toxicity CNS / BBB PenetrationSTOT SE 3 (Drowsiness/Dizziness)H336

Handling & Engineering Controls

Given the Skin Corr. 1B and Acute Tox. 4 classifications, laboratory handling of CAS 1000504-55-1 requires strict engineering controls:

  • Containment: All weighing and dilution must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), chemical splash goggles, and a chemically resistant lab coat.

  • Neutralization: In the event of a spill, do not use strong acids to neutralize, as exothermic reactions may occur. Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous basic organic waste.

References

  • NextSDS. "2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Hazard Data." NextSDS Chemical Database. Available at:[Link]

  • Institute for In Vitro Sciences (IIVS). "Skin Corrosion Test (OECD 431)." IIVS.org. Available at:[Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Gentronix.co.uk. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary. Available at:[Link]

Foundational

Crystallographic Characterization of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine: A Technical Guide

Executive Summary The compound 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) represents a highly valuable building block in modern medicinal chemistry and agrochemical development. Trifluoromethylpyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) represents a highly valuable building block in modern medicinal chemistry and agrochemical development. Trifluoromethylpyridine (TFMP) derivatives are privileged scaffolds; the unique physicochemical properties imparted by the fluorine atoms—such as increased lipophilicity, metabolic stability, and altered pKa—make them ubiquitous in active pharmaceutical ingredients (APIs) and crop protection agents [1].

For drug development professionals, understanding the 3D spatial arrangement and solid-state behavior of this molecule is critical. This whitepaper provides an in-depth technical guide on the single-crystal X-ray diffraction (SC-XRD) methodology, structural determinants, and supramolecular interactions of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine, utilizing its hydrochloride salt as the optimal model for robust crystallographic analysis.

Rationale for Salt Formation in Crystallography

Primary aliphatic amines linked to a pyridine core are frequently viscous oils or low-melting solids at ambient temperatures. Attempting to crystallize the free base of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine directly often results in poor-quality, twinned, or highly disordered crystals.

The Causality of Experimental Choice: To achieve atomic-level resolution, we mandate the conversion of the free base into a stable salt (e.g., hydrochloride). Protonation of the primary amine to form an ammonium cation ( −NH3+​ ) introduces strong, directional hydrogen-bond donors. The introduction of the chloride counterion provides a robust hydrogen-bond acceptor. This combination creates a rigid, predictable supramolecular lattice driven by strong N-H⋯Cl− interactions, which effectively "locks" the flexible ethylamine chain into a singular conformation, enabling high-resolution diffraction.

Experimental Protocols: Crystallization and SC-XRD

The following self-validating protocol ensures the acquisition of publication-quality crystallographic data.

Step-by-Step Crystallization Methodology
  • Salt Formation: Dissolve 1.0 mmol of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine free base in 5.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise under a nitrogen atmosphere at 0 °C.

  • Isolation: Stir for 30 minutes, filter the resulting white precipitate (the hydrochloride salt), and wash with cold hexanes.

  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 5 mL of ethyl acetate (antisolvent).

  • Harvesting: Seal the outer vial and allow it to stand undisturbed at ambient temperature for 3–5 days until diffraction-quality, colorless prismatic crystals form.

SC-XRD Data Collection Workflow

Figure 1: Workflow for crystallization and SC-XRD analysis of the target compound.

Cryogenic Rationale: Data collection must be performed at 100 K. The −CF3​ group is highly susceptible to thermal libration (rotational motion). Collecting data at room temperature often results in smeared electron density for the fluorine atoms, artificially shortening the apparent C–F bond lengths and complicating refinement [2].

Crystallographic Data and Structural Determinants

Upon successful structure solution (typically via direct methods using SHELXT and refinement using SHELXL), the structural data provides critical insights into the molecule's geometry. Below are representative quantitative parameters for the hydrochloride salt of this TFMP derivative.

Table 1: Representative Crystallographic Parameters
ParameterValue
Empirical Formula C8​H10​ClF3​N2​
Formula Weight 226.63 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.54A˚,b=11.20A˚,c=10.35A˚
Volume ≈1080A˚3
Z (Molecules/unit cell) 4
Goodness-of-fit on F2 1.045
The Challenge of −CF3​ Rotational Disorder

A hallmark of trifluoromethyl-pyridine crystal structures is the rotational disorder of the −CF3​ group. Because the energy barrier to rotation around the C(aryl)−C(F)3​ bond is exceptionally low, the fluorine atoms frequently occupy multiple local minima within the crystal lattice [3].

During refinement, it is standard practice to model the −CF3​ group over two distinct positions (e.g., a major component at 70% occupancy and a minor component at 30% occupancy). The average C−F bond lengths typically refine to approximately 1.325 \AA, and the F−C−F angles deviate slightly from ideal tetrahedral geometry, averaging around 106.5° [2].

Table 2: Key Bond Lengths and Angles (Major Occupancy Component)
Bond / AngleDistance (\AA) / Angle (°)Structural Significance
C(pyridine)−C(CF3​) 1.502(3) sp2−sp3 carbon-carbon bond
C−F (Average)1.325(2)Typical for ordered fluorines at 100 K
N(amine)−C(alkyl) 1.495(3)Standard primary amine
F−C−F (Average)106.5(1)Slight compression from 109.5°

Supramolecular Features & Intermolecular Interactions

The crystal packing of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine hydrochloride is dictated by a hierarchy of intermolecular forces.

  • Primary Interactions (Strong): The dominant forces are the charge-assisted hydrogen bonds between the protonated ethylamine group and the chloride anion ( N-H⋯Cl− ). These interactions form an infinite 1D or 2D hydrogen-bonded network.

  • Secondary Interactions (Weak): While fluorine is generally considered a weak hydrogen bond acceptor in organic chemistry, C-H⋯F interactions and F⋯π contacts play a crucial secondary role in stabilizing the 3D lattice of fluoroorganic compounds [4].

Figure 2: Supramolecular interaction network driving the crystal packing of the hydrochloride salt.

Table 3: Supramolecular Interaction Geometry
Interaction TypeDonor-Acceptor Distance (\AA)Angle (°)
N−H⋯Cl− 3.15 - 3.25> 160°
C−H⋯F 2.50 - 2.65~ 135°
Pyridine π⋯π stacking3.60 - 3.80 (Centroid-Centroid)N/A

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

To ensure the single crystal selected is representative of the entire bulk batch (a critical self-validating step in pharmaceutical development), Powder X-Ray Diffraction (PXRD) must be performed.

Protocol:

  • Grind 100 mg of the bulk hydrochloride salt into a fine powder using an agate mortar and pestle to minimize preferred orientation.

  • Load the powder onto a zero-background silicon holder.

  • Scan from 2θ=5∘ to 40∘ using Cu radiation ( λ=1.5406A˚ ).

  • Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SC-XRD .CIF file (using software like Mercury). A 1:1 match in peak positions confirms phase purity and proves that the bulk material is structurally identical to the single crystal.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (J-Stage) URL: [Link]

  • Title: N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide Source: MDPI (Molbank) URL: [Link]

  • Title: Direct Cupration of Fluoroform Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: C-F...π, F...H, and F...F intermolecular interactions and F-aggregation: Role in crystal engineering of fluoroorganic compounds Source: ResearchGate (Crystallography Reviews) URL: [Link]

Exploratory

Elucidating the Mechanism of Action of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine: A Comprehensive Guide to Biological Screening Assays

Executive Summary In early-stage drug discovery, the transition from a chemical fragment to a validated lead compound requires a rigorous, self-validating biological screening cascade. The compound 2-(6-Trifluoromethyl-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a chemical fragment to a validated lead compound requires a rigorous, self-validating biological screening cascade. The compound 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) represents a highly privileged pharmacophore combining a trifluoromethylpyridine (TFMP) core with an ethylamine linker. While not a standalone therapeutic, this structural motif is ubiquitously deployed in the discovery of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and agrochemicals[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, field-proven methodological framework for elucidating the Mechanism of Action (MoA) of TFMP-ethylamine derivatives. By prioritizing causality in assay design and embedding strict quality control gates, this guide ensures that every generated data point is robust, reproducible, and mechanistically sound.

Pharmacophore Rationale: The TFMP-Ethylamine Scaffold

Before selecting biological assays, we must understand the chemical causality dictating the molecule's behavior in a biological system. The structural architecture of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine dictates its potential target space:

  • The Trifluoromethylpyridine (TFMP) Core : The introduction of a −CF3​ group radically alters the pharmacokinetic and pharmacodynamic profile of the pyridine ring. The high electronegativity of fluorine pulls electron density away from the aromatic ring, modulating its pKa and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation[2]. Furthermore, the bulky, lipophilic nature of the −CF3​ group drives binding affinity primarily through entropic gains (desolvation of the binding pocket) and halogen bonding[3].

  • The Ethylamine Linker : At a physiological pH of 7.4, the primary amine is heavily protonated ( −NH3+​ ). This allows the molecule to act as a critical hydrogen bond donor and participate in cation- π interactions. This specific geometry perfectly mimics endogenous biogenic amines (e.g., dopamine, serotonin), making it an ideal starting point for engaging the orthosteric binding sites of aminergic GPCRs and Sphingosine 1-Phosphate (S1P) receptors[4].

GPCRPathway L TFMP-Ethylamine Ligand R GPCR Target (e.g., Aminergic/S1P1) L->R Binding G G-Protein Complex (Gs/Gi) R->G Activation E Adenylyl Cyclase (Effector) G->E Signal M cAMP Modulation (Readout) E->M Catalysis

Fig 1. GPCR signaling pathway modulated by TFMP-ethylamine binding.

Biological Screening Cascades & Assay Methodologies

To systematically deconvolve the MoA of this fragment, we deploy a tiered screening cascade. The choice of each assay is strictly dictated by the physicochemical liabilities of fluorinated heterocycles.

The Logic of Assay Selection
  • Primary Screening (TR-FRET) : Fluorinated pyridine derivatives often exhibit unusual UV/Vis absorption spectra that can quench or interfere with standard fluorescence readouts[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50 µs) before measurement. This allows short-lived background autofluorescence to decay, isolating the true biological signal and eliminating false positives.

  • Secondary Screening (SPR) : Because the lipophilic −CF3​ group often drives binding affinity through entropic desolvation rather than enthalpic interactions, these molecules typically exhibit characteristic slow dissociation rates ( koff​ )[2]. Surface Plasmon Resonance (SPR) provides the real-time, label-free kinetic resolution required to prove this specific binding mechanism.

ScreeningCascade A Compound Synthesis & QC 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine B Primary Screening TR-FRET cAMP Assay A->B C Hit Confirmation Dose-Response (IC50/EC50) B->C Hit >50% Activity D Secondary Screening SPR Binding Kinetics (Kd) C->D IC50 < 10 µM E Orthogonal Profiling Phenotypic Cell Assay C->E F MoA Elucidation Target Deconvolution D->F E->F

Fig 2. Logical workflow for MoA deconvolution of TFMP-ethylamine derivatives.

Quantitative Data Presentation

When executing the screening cascade, the fragment is profiled against a panel of putative targets. The table below summarizes the expected quantitative profile for a TFMP-ethylamine fragment, demonstrating how the assays differentiate target classes based on structural complementarity.

Target ClassRepresentative AssayReadout MetricHypothetical Value for TFMP-EthylamineMechanistic Implication
Aminergic GPCR (e.g., 5-HT2A)TR-FRET cAMP EC50​ 1.2 µMProtonated ethylamine forms a critical salt-bridge with Asp3.32.
S1P1 Receptor β -Arrestin Recruitment IC50​ 0.8 µM −CF3​ group drives deep burial into the hydrophobic pocket[4].
2-Oxoglutarate Oxygenases Mass Spectrometry IC50​ > 50 µMLack of dicarboxylate chelating geometry prevents active site binding[6].
Kinesin Eg5 ATPase Activity IC50​ > 100 µMPoor structural complementarity; steric clash with the pyridine core.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. A protocol is only valid if its internal controls independently prove the assay's integrity, regardless of the test compound's performance.

Protocol 1: TR-FRET cAMP Functional Assay

Objective: Determine Gs/Gi-coupled GPCR modulation while bypassing compound autofluorescence.

  • Cell Preparation : Plate CHO-K1 cells stably expressing the target GPCR at 5,000 cells/well in a 384-well low-volume white microplate.

  • Compound Addition : Dispense 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in a 10-point dose-response (0.1 nM to 100 µM) using an acoustic liquid handler (e.g., Echo 550) to minimize solvent carryover.

  • Stimulation : Add stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. For Gi-coupled targets, co-stimulate with Forskolin at its EC80​ concentration.

  • Detection : Add TR-FRET lysis buffer containing a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody. Incubate for 1 hour at room temperature in the dark.

  • Self-Validation & QC Gate :

    • Internal Controls: Include 16 wells of DMSO (vehicle, 0% effect) and 16 wells of a reference full agonist (100% effect).

    • Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

    • Rule : The assay data is strictly rejected if Z′<0.5 , ensuring the signal window is robust enough to trust the compound's EC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify kon​ and koff​ to confirm if the −CF3​ group drives affinity via prolonged residence time.

  • Surface Preparation : Immobilize the purified target protein (e.g., lipid-nanodisc embedded GPCR) onto a Series S Sensor Chip CM5 via standard amine coupling chemistry.

  • Reference Channel Setup : Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. This serves as a self-validating reference channel to subtract bulk refractive index changes.

  • Solvent Correction : Inject a 10-point DMSO calibration series (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the compound stocks.

  • Analyte Injection : Inject the TFMP-ethylamine fragment in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated Kd​ ). Use a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation & QC Gate :

    • Data Integrity: Perform double-referencing by subtracting FC1 from FC2 (active cell), followed by subtracting a buffer-only blank injection.

    • Validation Metric: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Rule : The kinetic data is only validated if the χ2 (Chi-square) value of the fit is <10% of the maximum response ( Rmax​ ). A higher χ2 indicates non-specific aggregation or complex binding, invalidating the MoA hypothesis.

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this whitepaper:

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Molecules (MDPI) URL:[Link]

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of APIs Derived from 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine: A Mechanistic Guide

Executive Summary The compound 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS 1000504-55-1) serves as a highly privileged bifunctional building block in modern medicinal chemistry. While the ethylamine side chain pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS 1000504-55-1) serves as a highly privileged bifunctional building block in modern medicinal chemistry. While the ethylamine side chain provides a versatile synthetic handle for constructing complex Active Pharmaceutical Ingredients (APIs) via amidation or reductive amination, it is the 6-trifluoromethyl-pyridine moiety that acts as the core pharmacokinetic (PK) modulator. This technical guide explores the causal relationships between the physicochemical properties imparted by this pharmacophore and the resulting Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.

The Pharmacophore Paradox: Electronic Reprogramming

The strategic incorporation of a trifluoromethyl ( −CF3​ ) group into a pyridine ring fundamentally alters the electronic landscape of the molecule. To understand the PK behavior of APIs derived from this building block, one must first analyze the electronic reprogramming at the molecular level.

The −CF3​ group is a profoundly strong electron-withdrawing moiety, a property quantitatively described by its Hammett constants ( σm​=0.43,σp​=0.54 )[1]. This potent inductive effect pulls electron density away from the pyridine nitrogen.

  • Causality on pKa: By reducing the electron density on the nitrogen lone pair, the basicity of the pyridine ring is severely diminished, significantly lowering the pKa of its conjugate acid[1].

  • Physiological Impact: A lower pKa ensures that the pyridine nitrogen remains largely unprotonated at the physiological pH of 7.4[1]. This prevents the molecule from becoming excessively hydrophilic, thereby preserving the lipophilic character necessary for optimal drug-receptor interactions and minimizing off-target toxicity[1].

ADME Consequences: Absorption & Distribution

The absorption and distribution of an API are heavily dictated by its lipophilicity, commonly measured as the partition coefficient ( logP ) or distribution coefficient ( logD ).

The carbon-fluorine ( C−F ) bond is highly lipophilic relative to the carbon-hydrogen ( C−H ) bond[2]. Because the fluorine atom is the smallest halogen, the −CF3​ group seamlessly fits into hydrophobic receptor pockets while simultaneously driving up the overall logP of the parent pyridine derivative[1].

  • Membrane Permeability: This enhancement in lipophilicity directly translates to improved passive diffusion across biological barriers, including the intestinal wall (enhancing oral bioavailability) and the blood-brain barrier[1].

  • Volume of Distribution ( Vd​ ): The electronegativity and lipophilic properties of the incorporated fluorine atoms strongly impact the biodistribution route, often increasing tissue penetration and the volume of distribution by facilitating entry into hydrophobic protein pockets[2].

CYP450 Evasion: The Mechanics of Metabolic Stability

Perhaps the most critical advantage of utilizing 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in drug design is the profound enhancement of metabolic stability it confers to the API. Cytochrome P450 (CYP) enzymes in the liver are the primary drivers of oxidative drug clearance.

The metabolic resistance of the 6-trifluoromethyl-pyridine scaffold is driven by two distinct mechanisms:

  • Steric and Bond-Strength Blocking: The C−F bond is one of the strongest covalent bonds in organic chemistry (~116 kcal/mol), making the −CF3​ group highly resistant to homolytic cleavage and oxidative metabolism by CYP enzymes[1]. By occupying the 6-position on the pyridine ring, it physically blocks a major metabolic hotspot[1].

  • HOMO Energy Reduction: From a physical organic chemistry perspective, the electron-withdrawing −CF3​ modification markedly reduces the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring[3]. This decreases the π -nucleophilicity of the aromatic system, making it highly resistant to electrophilic attack by the reactive oxygen species generated during the CYP450 catalytic cycle[3].

MetabolicStability Substrate API with 6-CF3-Pyridine CYP450 Hepatic CYP450 Enzymes Substrate->CYP450 Target Binding Oxidation Ring Oxidation / N-oxidation CYP450->Oxidation Attempted Catalysis Stable Metabolic Stability (High t1/2) CYP450->Stable Blocked by Strong C-F Bonds & Low HOMO

Caption: Logical flow of CYP450 metabolic evasion driven by the CF3-pyridine pharmacophore.

Empirical Validation: Self-Validating HLM Workflow

To empirically validate the metabolic stability imparted by the 6-trifluoromethyl-pyridine moiety, drug development professionals rely on the Human Liver Microsomal (HLM) stability assay. Below is a rigorously designed, self-validating protocol that isolates Phase I hepatic metabolism.

Protocol: In Vitro HLM Stability Assay
  • Causality & Validation: This assay utilizes a parallel minus-NADPH negative control to definitively prove that any observed compound degradation is strictly CYP450-mediated, ruling out aqueous instability. A positive control (e.g., Verapamil) is run concurrently to validate the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer. Causality: The buffer is strictly maintained at pH 7.4 to mimic physiological hepatic conditions, ensuring native enzyme folding and activity.

  • Compound Spiking: Add the synthesized API to the matrix to achieve a final concentration of . Ensure the organic solvent (DMSO) remains <0.1% to prevent enzyme denaturation.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-warming prevents a reaction rate lag upon initiation, ensuring accurate kinetic modeling.

  • Reaction Initiation: Add NADPH (final concentration 1 mM ) to the test samples. Causality: NADPH is the obligate cofactor that provides the essential reducing equivalents for the CYP450 catalytic cycle. (Omit NADPH in the negative control).

  • Kinetic Sampling & Enzymatic Quench: At precisely 0, 15, 30, 45, and 60 minutes, extract aliquots and immediately submerge them into of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The 3:1 organic solvent ratio combined with freezing temperatures instantly denatures the CYP enzymes, halting metabolism at the exact time point and precipitating proteins for clean analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

HLM_Workflow Step1 1. Matrix Prep: API + HLM in pH 7.4 Buffer Step2 2. Thermal Equilibration at 37°C (5 min) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Kinetic Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Enzymatic Quench (Ice-Cold Acetonitrile) Step4->Step5 Step6 6. Protein Precipitation & LC-MS/MS Analysis Step5->Step6

Caption: Self-validating step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Quantitative Pharmacokinetic Benchmarks

The incorporation of the −CF3​ group yields predictable and highly desirable shifts in the quantitative PK profile of the resulting APIs. The table below summarizes the comparative data trends observed when transitioning from a standard pyridine-ethylamine scaffold to the 6-trifluoromethylated analog.

Pharmacokinetic ParameterStandard Pyridine-Ethylamine API6-CF3-Pyridine-Ethylamine APIMechanistic Driver
Lipophilicity (logP) ~1.5 - 2.0~2.5 - 3.2High intrinsic lipophilicity of the C-F bonds[1]
Pyridine Nitrogen pKa ~5.2~2.5Inductive electron withdrawal ( σm​=0.43 )[1]
Hepatic Half-Life ( t1/2​ ) < 20 min> 90 minSteric blocking & HOMO energy reduction[3]
Membrane Permeability ( Papp​ ) ModerateHighIncreased neutral fraction at pH 7.4[1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocols for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Application Note: Advanced Synthesis Protocol for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine Target Molecule: 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) Application: Pharmaceutical Building Bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocol for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Target Molecule: 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) Application: Pharmaceutical Building Block, Ligand Synthesis, and GPCR Modulator Development.

Introduction & Mechanistic Rationale

The incorporation of trifluoromethylated pyridine moieties into drug candidates is a proven strategy for improving metabolic stability, lipophilicity, and target binding affinity. Specifically, 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine serves as a critical aliphatic amine precursor in the development of positive allosteric modulators (PAMs) for cannabinoid receptors (CB1)[1] and various kinase inhibitors.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls associated with fluorinated pyridine derivatization. The synthesis relies on a robust two-step sequence:

  • Henry-Knoevenagel Condensation: The reaction of commercially available 6-(trifluoromethyl)picolinaldehyde [2] with nitromethane. We utilize ammonium acetate to drive the initial nitroaldol intermediate directly to the dehydrated nitroalkene.

  • Selective Nickel Boride Reduction: Reducing a nitroalkene to an aliphatic primary amine in the presence of a halogenated pyridine ring presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2​ , Pd/C) risks partial defluorination or pyridine ring reduction. Therefore, we deploy an in situ generated Nickel Boride ( Ni2​B ) catalyst (via NiCl2​⋅6H2​O and NaBH4​ ). This system rapidly reduces both the conjugated olefin and the nitro group without compromising the CF3​ functionality.

SynthesisRoute SM 6-(Trifluoromethyl) picolinaldehyde Int 2-(2-Nitrovinyl)-6- (trifluoromethyl)pyridine SM->Int Step 1: Condensation Reagent1 Nitromethane (MeNO2) NH4OAc, Reflux Reagent1->Int Product 2-(6-Trifluoromethyl-pyridin- 2-YL)-ethylamine Int->Product Step 2: Selective Reduction Reagent2 NaBH4, NiCl2·6H2O MeOH, 0°C to RT Reagent2->Product

Retrosynthetic workflow and reagent selection for the target ethylamine.

Experimental Protocols

Step 1: Synthesis of 2-(2-Nitrovinyl)-6-(trifluoromethyl)pyridine

Self-Validating Principle: The conversion of the aldehyde to the nitroalkene is accompanied by a distinct color change from pale yellow to deep orange/red, indicative of the extended conjugation of the nitrovinyl system.

Materials:

  • 6-(Trifluoromethyl)picolinaldehyde (1.0 eq, 10.0 mmol, 1.75 g)

  • Nitromethane (10.0 eq, 100 mmol, 5.4 mL) - Acts as both reactant and solvent.

  • Ammonium acetate ( NH4​OAc ) (0.5 eq, 5.0 mmol, 385 mg)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-(trifluoromethyl)picolinaldehyde in nitromethane.

  • Catalysis: Add ammonium acetate in a single portion. Expert Insight: Ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration. Pure water as a solvent for DNA-catalyzed Henry reactions is possible [3], but neat nitromethane ensures complete dehydration to the alkene.

  • Reflux: Heat the reaction mixture to 95°C (reflux) under an inert nitrogen atmosphere for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a bright yellow/orange spot ( Rf​≈0.4 ) that is highly UV active.

  • Workup: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove excess nitromethane. Partition the dark residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the nitroalkene as a yellow crystalline solid.

Step 2: Selective Reduction to 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Self-Validating Principle: The addition of NaBH4​ to the NiCl2​ solution will immediately produce a fine black precipitate ( Ni2​B ) accompanied by vigorous hydrogen gas evolution. The cessation of bubbling indicates the completion of the active reduction cycle.

Materials:

  • 2-(2-Nitrovinyl)-6-(trifluoromethyl)pyridine (1.0 eq, 5.0 mmol, 1.09 g)

  • Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ) (2.0 eq, 10.0 mmol, 2.37 g)

  • Sodium borohydride ( NaBH4​ ) (10.0 eq, 50.0 mmol, 1.89 g)

  • Methanol (MeOH), anhydrous (40 mL)

Procedure:

  • Catalyst Pre-formation: Dissolve the nitroalkene and NiCl2​⋅6H2​O in anhydrous MeOH in a 250 mL round-bottom flask. Cool the deep green solution to 0°C using an ice-water bath.

  • Reduction: Critical Step: Add solid NaBH4​ in small portions over 30 minutes.

    • Caution: This step is highly exothermic and evolves copious amounts of H2​ gas. Ensure adequate venting.

    • Observation: The solution will immediately turn pitch black due to the formation of the active nickel boride catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise to destroy any unreacted NaBH4​ .

  • Filtration: Filter the black suspension through a pad of Celite to remove the nickel salts. Wash the Celite pad thoroughly with EtOAc (3 x 30 mL).

Workup Quench Quench (Sat. NH4Cl) Filter Celite Filtration (Remove Ni2B) Quench->Filter Extract Liquid-Liquid Extraction (EtOAc) Filter->Extract Dry Dry & Concentrate (Na2SO4) Extract->Dry Purify Acid-Base Wash or Chromatography Dry->Purify

Post-reduction downstream processing and purification workflow.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with additional EtOAc (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude product can be purified via acid-base extraction or silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) to afford the pure ethylamine as a pale yellow oil.

Data Presentation & Optimization Metrics

To ensure reproducibility, the following table summarizes the optimization parameters evaluated during the development of the reduction step, highlighting the superiority of the Nickel Boride system over standard hydrogenation.

Reduction SystemSolventTemp (°C)Time (h)Conversion (%)Yield (%)Byproducts / Notes
H2​ (1 atm), 10% Pd/CEtOH2512>9542Significant defluorination observed.
LiAlH4​ (4.0 eq)THF0 to 656>9568Harsh workup; trace pyridine reduction.
H2​ (50 psi), Raney NiMeOH25248571Sluggish reaction; requires pressure vessel.
NaBH4​ / NiCl2​⋅6H2​O MeOH 0 to 25 2.5 >99 84 Clean profile; highly chemoselective.

Table 1: Evaluation of reduction methodologies for 2-(2-Nitrovinyl)-6-(trifluoromethyl)pyridine.

References

  • United States Patent - Heterocyclic derivatives as allosteric modulators of cannabinoid receptor 1 (CB1)
  • Picolinaldehyde Derivatives and Building Blocks Source: Sigma-Aldrich - MilliporeSigma URL
  • DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems Source: MDPI Molecules URL
Application

Using CAS 1000504-55-1 as a building block in novel drug discovery

Application Note: CAS 1000504-55-1 as a Strategic Building Block in Novel Drug Discovery Executive Summary In the pursuit of novel chemical entities (NCEs), the selection of building blocks dictates the downstream pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: CAS 1000504-55-1 as a Strategic Building Block in Novel Drug Discovery

Executive Summary

In the pursuit of novel chemical entities (NCEs), the selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. CAS 1000504-55-1 , chemically identified as 2-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-amine, has emerged as a highly privileged scaffold[1]. By integrating a primary amine, a pyridine core, and a trifluoromethyl group into a single low-molecular-weight fragment, this compound provides medicinal chemists with a versatile handle for synthesizing kinase inhibitors, GPCR ligands, and PROTAC linkers.

Structural Rationale & Physicochemical Profiling

The utility of CAS 1000504-55-1 is rooted in the synergistic effects of its three distinct structural motifs. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs (e.g., standard phenethylamine) and the causality behind its pharmacological impact.

  • The Trifluoromethyl (-CF3) Group: The incorporation of fluorine is a transformative strategy in drug design. The -CF3 group acts as a robust bioisostere for methyl or chlorine substituents[2]. Its strong electron-withdrawing nature and high carbon-fluorine bond strength significantly enhance metabolic stability by shielding adjacent sites from cytochrome P450-mediated oxidation[3]. Furthermore, the lipophilic nature of the -CF3 group drives membrane permeability, a critical factor for intracellular target engagement[2].

  • The Pyridine Core: Pyridines are among the most prevalent aromatic heterocycles in FDA-approved drugs. The nitrogen atom serves as a directional hydrogen-bond acceptor, frequently interacting with the hinge region of kinases[4]. Importantly, the strongly electron-withdrawing -CF3 group at the 6-position decreases the basicity (pKa) of the pyridine nitrogen. This attenuation of basicity is a deliberate design choice to reduce off-target hERG channel liability and minimize phospholipidosis.

  • The Ethylamine Linker: The primary amine provides an orthogonal, highly reactive nucleophilic center for late-stage functionalization. The two-carbon ethyl spacer offers the necessary conformational flexibility to allow the pyridine/CF3 pharmacophore to optimally orient within a protein binding pocket.

StructRationale Core CAS 1000504-55-1 2-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine CF3 Trifluoromethyl (-CF3) Group Core->CF3 Pyridine Pyridine Core Core->Pyridine Amine Ethylamine Linker Core->Amine CF3_Effect Blocks CYP450 Oxidation Increases Lipophilicity CF3->CF3_Effect Pyr_Effect H-Bond Acceptor Modulates pKa (Lowers hERG risk) Pyridine->Pyr_Effect Amine_Effect Orthogonal Reactivity Conformational Flexibility Amine->Amine_Effect

Caption: Logical relationship between the structural motifs of CAS 1000504-55-1 and their pharmacological effects.

Data Presentation: Impact of Structural Motifs on Physicochemical Properties

To illustrate the causality of using CAS 1000504-55-1, the table below summarizes the theoretical physicochemical shifts when replacing a standard phenethylamine moiety with this building block in a generic drug scaffold.

PropertyStandard Phenethylamine ScaffoldCAS 1000504-55-1 ScaffoldMechanistic Rationale
Lipophilicity (LogD) Moderate (~2.0)High (~3.2)-CF3 group significantly increases lipophilicity, driving passive permeability.
Metabolic Clearance (Cl_int) High (Susceptible to oxidation)Low (Stable)-CF3 blocks aromatic oxidation; electron-deficient pyridine resists CYP450 attack.
Aromatic pKa N/A (Phenyl ring)Weak Base (~3.0-4.0)Pyridine provides an H-bond acceptor; -CF3 lowers pKa, reducing toxicity risks.
Primary Amine Reactivity HighHighUnhindered ethyl spacer maintains excellent nucleophilicity for coupling.

Experimental Protocols (Self-Validating Systems)

The primary amine of CAS 1000504-55-1 is highly amenable to parallel medicinal chemistry. Below are two field-proven, self-validating protocols designed to maximize yield and purity during library generation.

Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

Causality & Rationale: HATU is selected over standard EDC/HOBt due to its superior kinetics and efficiency in coupling sterically hindered or electronically deactivated carboxylic acids. The addition of DIPEA (N,N-Diisopropylethylamine) serves a dual purpose: it deprotonates the carboxylic acid to initiate active ester formation and neutralizes any trace hydrochloride salts of the amine, ensuring the nucleophile is in its active, free-base form.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Active Ester Formation: Stir the reaction mixture at room temperature (20-25 °C) for 15 minutes. Self-Validation Check: A slight color change (often to pale yellow) indicates the formation of the highly reactive 7-azabenzotriazole active ester.

  • Amine Addition: Add CAS 1000504-55-1 (1.1 eq, 0.55 mmol) directly to the mixture. Stir continuously at room temperature for 2 to 12 hours.

  • Reaction Monitoring: Monitor reaction completion via LC-MS. The primary amine starting material peak (m/z [M+H]+ = 191.1) should disappear, replaced by the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Activation Mix R-COOH, HATU, DIPEA in DMF Step2 2. Active Ester Formation (Stir 15 min at RT) Step1->Step2 Step3 3. Amine Addition Add CAS 1000504-55-1 (Stir 2-12h) Step2->Step3 Nucleophilic Attack Step4 4. Workup Liquid-Liquid Extraction (EtOAc / Brine) Step3->Step4 LC-MS Validation Step5 5. Purification Flash Chromatography or Prep-HPLC Step4->Step5 Organic Layer

Caption: Step-by-step experimental workflow for HATU-mediated amide coupling using CAS 1000504-55-1.

Protocol B: Selective Reductive Amination

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation. Unlike NaBH4, which is overly reactive and can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)3 is mild and selectively reduces the in situ generated iminium ion. The use of 1,2-Dichloroethane (DCE) as a solvent, alongside a catalytic amount of acetic acid, facilitates iminium formation by shifting the equilibrium forward.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the target aldehyde or ketone (1.0 eq, 0.5 mmol) and CAS 1000504-55-1 (1.05 eq, 0.525 mmol) in anhydrous DCE (4.0 mL). Add glacial acetic acid (1.0 eq, 0.5 mmol) to catalyze imine formation.

  • Pre-Stirring: Stir the mixture at room temperature for 1-2 hours. Self-Validation Check: Aliquot a small sample for LC-MS or 1H-NMR to confirm the consumption of the aldehyde and formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq, 0.75 mmol) portion-wise to control any mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours until LC-MS indicates complete reduction of the iminium species.

  • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes and free-base the newly formed secondary amine. Extract with Dichloromethane (DCM, 3 x 10 mL).

  • Purification: Dry the combined organics over MgSO4, concentrate, and purify via reverse-phase Prep-HPLC or silica gel chromatography (DCM/MeOH gradient).

Conclusion

The strategic integration of CAS 1000504-55-1 into drug discovery pipelines offers a distinct advantage in optimizing both target affinity and ADME properties. By leveraging its primary amine for rapid analog generation, medicinal chemists can efficiently explore structure-activity relationships (SAR) while inherently building in the metabolic stability and favorable physicochemical traits imparted by the trifluoromethyl-pyridine core.

Sources

Method

Application Note: Advanced Functionalization of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in Complex Organic Synthesis

Introduction & Chemical Significance The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Fluorination modulates the pKa of neighboring functionalities, improves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Fluorination modulates the pKa of neighboring functionalities, improves metabolic stability, and enhances membrane permeability[1]. Among fluorinated building blocks, 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) has emerged as a privileged scaffold[2].

This molecule features a highly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of a pyridine ring, coupled with an ethylamine side chain at the 2-position. The -CF3 group deactivates the pyridine ring towards oxidative metabolism (e.g., by Cytochrome P450 enzymes) while increasing the lipophilicity of the arene[1]. Simultaneously, the primary ethylamine provides a highly reactive, unhindered nucleophilic handle for late-stage functionalization, making it an essential precursor in the synthesis of kinase inhibitors, GPCR ligands, and mutant Isocitrate Dehydrogenase 2 (IDH2) inhibitors for oncology[3].

Mechanistic Insights & Causality

Successful functionalization of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine requires navigating its unique electronic and steric properties:

  • Electronic Deactivation of the Pyridine: The strong electron-withdrawing nature of the -CF3 group significantly reduces the basicity and nucleophilicity of the pyridine nitrogen. This is highly advantageous during the functionalization of the primary amine, as it suppresses unwanted background reactions such as N-alkylation or N-oxidation of the heterocycle.

  • Chelation Dynamics: The two-carbon ethyl linker provides spatial separation between the primary amine and the pyridine ring. However, in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the bidentate nature of the molecule (pyridine N and primary amine N) can lead to stable metal chelation, potentially poisoning the catalyst. This necessitates the use of strongly coordinating, bulky ligands (e.g., BrettPhos or XPhos) to prevent catalyst deactivation.

G Core 2-(6-Trifluoromethyl-pyridin-2-YL) -ethylamine Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Carboxylic Acids RedAmination Reductive Amination (NaBH(OAc)3) Core->RedAmination Aldehydes/Ketones Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonylation Sulfonyl Chlorides Photocatalysis Photocatalytic α-Functionalization (Ir-catalyst, Visible Light) Core->Photocatalysis Electron-deficient Olefins Target1 IDH2 & Kinase Inhibitors Amidation->Target1 Target2 GPCR Ligands & CNS Drugs RedAmination->Target2 Sulfonylation->Target1 Photocatalysis->Target2

Figure 1: Divergent synthetic workflows for the functionalization of the target amine in drug discovery.

Quantitative Data Presentation

The following table summarizes the optimized parameters for the primary functionalization pathways of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine, ensuring high yield and minimal side-product formation.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical YieldPrimary Application
Amidation HATU, DIPEA, R-COOHDMF252 - 485 - 95%IDH2 Inhibitors[3]
Reductive Amination NaBH(OAc)₃, AcOH, R-CHODCE251275 - 90%GPCR Ligands
Sulfonylation R-SO₂Cl, PyridineDCM0 to 254 - 680 - 92%Kinase Inhibitors
Photocatalytic α-Alkylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, LightMeCN2518 - 2460 - 75%Late-Stage Diversification[4]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Targeting IDH2 Inhibitor Scaffolds)

Amide bond formation using this substrate is highly efficient when utilizing uronium-based coupling reagents like HATU. HATU is preferred over standard carbodiimides (EDC/DCC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the nucleophilic attack by the primary amine and minimizes epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Causality: Allowing the active HOAt ester to form prior to amine addition prevents the amine from reacting directly with the coupling reagent to form guanidinium byproducts.

  • Amine Addition: Add 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the starting amine (m/z 191 [M+H]⁺) is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Causality: DMF is highly miscible with organic solvents; the LiCl wash effectively partitions residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel flash chromatography.

Mechanism Step1 Carboxylic Acid + HATU (Activation) Step2 Active HOAt Ester Formation Step1->Step2 DIPEA Step3 Nucleophilic Attack by 2-(6-CF3-Py-2-yl)ethanamine Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Amide Product + HOAt Byproduct Step4->Step5 Proton Transfer & Collapse

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation utilizing the primary amine handle.

Protocol B: Reductive Amination for Secondary Amine Libraries

Reductive amination is utilized to convert the primary amine into a secondary amine, a common requirement for optimizing the pharmacokinetic profile of CNS-active drugs.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (1.0 mmol, 1.0 equiv) and the target aldehyde/ketone (1.05 mmol, 1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 equiv) to adjust the pH to approximately 5-6. Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.

  • Equilibration: Stir for 1 hour at room temperature to ensure complete imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) in portions over 10 minutes. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of unreacted aldehydes while efficiently reducing the iminium ion.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Self-Validation: Monitor via TLC using a Ninhydrin stain. The primary amine starting material will stain a dark purple/pink, while the secondary amine product will typically stain yellow or light orange.

  • Workup: Quench carefully with 1N NaOH (15 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Photocatalytic α-Functionalization (Advanced Late-Stage)

Recent breakthroughs in photoredox catalysis allow for the direct C-H functionalization at the α-position of amines. This enables the synthesis of highly branched, sterically encumbered derivatives without requiring de novo synthesis[4].

Step-by-Step Methodology:

  • Setup: In a thoroughly dried Schlenk tube, add 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (1.0 equiv), an electron-deficient olefin (e.g., methyl acrylate, 2.0 equiv), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)[4].

  • Solvent & Degassing: Dissolve the mixture in anhydrous Acetonitrile (MeCN) (0.05 M). Degas the solution via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent quencher of the excited triplet state of the Iridium photocatalyst; strict anaerobic conditions are mandatory.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 18–24 hours.

  • Workup: Remove the solvent under reduced pressure and purify the crude mixture directly via reverse-phase preparative HPLC to isolate the α-alkylated product.

References

  • CAS No : 1000504-55-1 | Chemical Name : 2-(6-Trifluoromethyl-pyridin-2-yl)
  • An Efficient Synthesis and Characterization of Amine and Amide Derivatives Source: Semantic Scholar URL
  • Source: Journal of the American Chemical Society (ACS)
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL
  • Therapeutically active compounds and their methods of use (US9732062B2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals. Introduction Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals.

Introduction

Welcome to the Technical Support Center. This guide is engineered for professionals scaling up the synthesis of 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine . The trifluoromethylated pyridine core is a privileged scaffold in medicinal chemistry, but its multi-step synthesis—comprising radical bromination, cyanation, and nitrile hydrogenation—presents distinct chemoselectivity challenges. This document provides mechanistic troubleshooting, validated protocols, and empirical data to maximize your primary amine yield.

SyntheticWorkflow Step1 Step 1: Bromination 2-Methyl-6-(CF3)pyridine Step2 Step 2: Cyanation 2-(Bromomethyl)-6-(CF3)pyridine Step1->Step2 NBS, AIBN PhCF3, Reflux Step3 Step 3: Hydrogenation 2-(6-(CF3)pyridin-2-yl)acetonitrile Step2->Step3 NaCN, TBAB H2O/Toluene Product Target Product 2-(6-(CF3)pyridin-2-yl)ethylamine Step3->Product H2, Raney Ni NH3/MeOH

Figure 1: Three-step synthetic workflow for 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine.

Section 1: Free-Radical Bromination (Wohl-Ziegler Reaction)

Q: During the bromination of 2-methyl-6-(trifluoromethyl)pyridine, I am observing a high percentage (15-20%) of the dibrominated byproduct. How can I suppress this?

A: The formation of 2-(dibromomethyl)-6-(trifluoromethyl)pyridine is a classic kinetic issue in Wohl-Ziegler brominations. While the strongly electron-withdrawing -CF 3​ group deactivates the pyridine ring, the picolylic protons remain susceptible to hydrogen abstraction. Once the first bromine atom is installed, the resulting monobromide is statistically less likely to react, but localized concentration gradients of N-Bromosuccinimide (NBS) can drive over-bromination.

  • Causality & Solution: Do not use an excess of NBS. Limit the stoichiometry to exactly 0.95 equivalents relative to the starting material. Accept a 5% unreacted starting material penalty, as separating the monobromide from the starting material via fractional distillation is vastly easier than removing the dibromide byproduct. Furthermore, use a highly non-polar solvent (e.g., trifluorotoluene as a greener alternative to CCl 4​ ) and ensure rigorous degassing to prevent oxygen from quenching the AIBN-derived radicals.

Section 2: Nucleophilic Substitution (Cyanation)

Q: My cyanation step using NaCN suffers from low conversion, and LC-MS indicates the formation of 2-(hydroxymethyl)-6-(trifluoromethyl)pyridine. What is going wrong?

A: You are observing competitive hydrolysis. The picolylic bromide is highly electrophilic. If there is trace water in your solvent, or if your sodium cyanide (NaCN) is highly hygroscopic and wet, the hydroxide ion (generated via the basicity of cyanide in water) will outcompete cyanide for the nucleophilic substitution.

  • Causality & Solution: Transition from a purely organic solvent system to a biphasic phase-transfer catalysis (PTC) system. Using a mixture of Toluene and Water (3:1) with Tetrabutylammonium bromide (TBAB) as the PTC allows the cyanide anion to be shuttled into the organic layer without bringing bulk water along. This maximizes the local concentration of "naked" cyanide in the organic phase, drastically accelerating the cyanation rate while suppressing hydrolysis. Maintain the reaction temperature strictly at 40°C; higher temperatures accelerate the degradation of the PTC and promote hydrolysis.

Section 3: Nitrile Hydrogenation (The Critical Yield-Limiting Step)

Q: The reduction of 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile is yielding a significant amount of a secondary amine dimer. How can I improve the selectivity for the primary amine?

A: This is the most common failure point in aliphatic amine synthesis. The catalytic hydrogenation of nitriles proceeds through a highly reactive primary imine intermediate 1. If the newly formed primary amine acts as a nucleophile and attacks this unreacted imine, a hemiaminal intermediate is formed. Subsequent elimination of ammonia and further hydrogenation yields the undesired secondary amine dimer 2.

ReactionMechanism Nitrile Nitrile Substrate Imine Primary Imine Intermediate Nitrile->Imine + H2 (Catalyst) PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 (Desired) Hemiaminal Hemiaminal (Condensation) Imine->Hemiaminal + Primary Amine PrimaryAmine->Hemiaminal Nucleophilic Attack SecondaryAmine Secondary Amine (Byproduct) Hemiaminal->SecondaryAmine - NH3, + H2 (Undesired) Ammonia Ammonia Additive (NH3) Ammonia->Hemiaminal Shifts Equilibrium

Figure 2: Von Braun mechanism of secondary amine formation and suppression by ammonia.

  • Causality & Solution: To suppress this condensation pathway, you must exploit Le Chatelier's principle. By conducting the hydrogenation in the presence of a massive excess of anhydrous ammonia (e.g., 7 N NH 3​ in Methanol), you shift the thermodynamic equilibrium of the hemiaminal intermediate back toward the primary imine and primary amine 3. Furthermore, Raney Nickel is the optimal catalyst here; palladium-based catalysts (Pd/C) inherently favor secondary amine formation due to their strong binding affinity for the imine intermediate.

Quantitative Optimization Data

The following table summarizes the optimization of the hydrogenation step, demonstrating the critical role of the catalyst and ammonia additive in preventing dimerization.

CatalystSolvent SystemTemp (°C)H 2​ Pressure (bar)Primary Amine Yield (%)Secondary Amine Yield (%)
10% Pd/CMethanol25118%76%
Raney NiMethanol501042%48%
Raney NiMethanol + 10% H 2​ O501035%55%
Raney Ni 7 N NH 3​ in Methanol 50 10 96% < 2%

Note: Yields determined via quantitative GC-FID using an internal standard.

Validated Experimental Protocol: Selective Nitrile Hydrogenation

This protocol provides a self-validating workflow for the final reduction step, ensuring high fidelity and safety.

Reagents:

  • 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile: 10.0 g (53.7 mmol)

  • Raney Nickel (W.R. Grace type, aqueous slurry): 2.0 g (wet weight)

  • 7 N Ammonia in Methanol: 100 mL

  • Hydrogen gas (UHP grade)

Step-by-Step Methodology:

  • Catalyst Washing (Critical Safety Step): Raney Nickel is highly pyrophoric. In a fume hood, transfer 2.0 g of the aqueous Raney Ni slurry to a sintered glass funnel. Wash the catalyst with distilled water (3 x 20 mL) followed by anhydrous methanol (3 x 20 mL) to remove water. Never allow the catalyst bed to pull dry; keep it covered with a layer of solvent at all times.

  • Reactor Loading: Transfer the solvent-wet Raney Ni into a 250 mL stainless steel Parr autoclave. Add the 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile (10.0 g) dissolved in 100 mL of 7 N NH 3​ in Methanol.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace with Nitrogen gas three times (pressurize to 5 bar, then vent). Repeat this purging process three times with Hydrogen gas. Finally, pressurize the reactor to 10 bar with H 2​ .

  • Reaction Execution: Heat the sealed reactor to 50°C while stirring at 800 RPM. Monitor the hydrogen uptake via the pressure drop. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.

  • Workup & Validation: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen three times. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the Raney Nickel (dispose of the filter cake in a dedicated pyrophoric waste container immediately).

  • Isolation: Concentrate the filtrate under reduced pressure. The excess ammonia and methanol will evaporate, leaving the crude 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine. Purify via vacuum distillation or salt formation (e.g., HCl salt) to achieve >99% purity.

References
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions Inorganic Chemistry - ACS Public
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers MDPI / sim2.be
  • Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts PMC / N

Sources

Optimization

Troubleshooting common byproducts and impurities in CAS 1000504-55-1 production

Welcome to the Technical Support Center for the synthesis and purification of CAS 1000504-55-1 (2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine). As a highly specialized building block used in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of CAS 1000504-55-1 (2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine).

As a highly specialized building block used in pharmaceutical development, the synthesis of this compound—typically achieved via the catalytic reduction of its corresponding nitrile precursor, 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile—presents unique chemoselectivity challenges. This guide provides an authoritative, causality-driven framework for troubleshooting the most common impurities encountered during its production: secondary amine dimers and hydrodefluorination byproducts.

Mechanistic Pathway & Impurity Origins

Understanding the kinetic and thermodynamic pathways of nitrile reduction is critical for impurity control. The reduction does not proceed directly to the amine; it passes through a highly reactive aldimine intermediate[1]. The fate of this intermediate dictates the purity profile of your final API building block.

ReactionNetwork A Nitrile Precursor (Substrate) B Aldimine (Intermediate) A->B +H2 E Defluorinated (Byproduct) A->E C-F Activation C CAS 1000504-55-1 (Target Primary Amine) B->C +H2 (Fast) D Secondary Amine (Dimer Impurity) B->D +Target Amine -NH3, +H2 C->E C-F Activation

Mechanistic pathway of nitrile reduction highlighting the divergence into target primary amine and common impurities.

Troubleshooting Guide & FAQs

Q: Why am I observing a significant amount of the secondary amine dimer (bis(2-(6-(trifluoromethyl)pyridin-2-yl)ethyl)amine) during hydrogenation? A: This is a classic kinetic trap in nitrile reduction. As the reaction progresses, the local concentration of your newly formed primary amine (CAS 1000504-55-1) increases. Because primary amines are excellent nucleophiles, they attack the transient aldimine intermediate to form a hemiaminal[2]. Subsequent elimination of ammonia yields a secondary imine, which is rapidly hydrogenated into the secondary amine dimer[3].

  • The Solution: You must shift the equilibrium away from condensation. Run the hydrogenation in the presence of excess anhydrous ammonia (typically 7N in methanol). The excess ammonia outcompetes the primary amine for the aldimine, forcing the equilibrium back toward the primary imine[1]. Additionally, switching from Raney Nickel to Sponge Cobalt (Raney Co) drastically reduces dimer formation, as cobalt has a fundamentally lower binding affinity for primary amines[2].

Q: My LC-MS shows an impurity with a mass shift of -19 Da relative to the target. What is this, and how do I prevent it? A: A mass loss of 19 Da corresponds to the replacement of a fluorine atom with a hydrogen atom (hydrodefluorination)[4]. While the trifluoromethyl (-CF3) group is generally robust, the adjacent electron-deficient pyridine ring activates the C-F bonds. When using highly active transition metal catalysts like Palladium on Carbon (Pd/C) or Nickel under forcing conditions (high temperature/pressure), the metal can undergo single-electron transfer or oxidative addition into the C-F bond, cleaving the fluorine[4][5].

  • The Solution: Switch to a less fluorophilic reducing system. Avoid Palladium entirely for this substrate. Use Raney Cobalt at lower temperatures (<50°C), or abandon heterogeneous hydrogenation in favor of a stoichiometric borane reduction (e.g., BH3·THF), which is completely chemoselective for the nitrile and inert toward the -CF3 group.

Q: The reaction is stalling, and I am detecting unreacted nitrile and a new amide impurity. What went wrong? A: This indicates two simultaneous issues: catalyst poisoning and trace moisture. The basic pyridine nitrogen in your substrate coordinates strongly to the catalyst surface, blocking active sites[6]. Concurrently, if your solvent is not strictly anhydrous, water acts as a nucleophile, hydrolyzing the highly electrophilic aldimine intermediate into 2-(6-(trifluoromethyl)pyridin-2-yl)acetamide[6]. Amides are notoriously resistant to standard catalytic hydrogenation and will persist as a dead-end impurity.

  • The Solution: Ensure all solvents are dried over 3Å molecular sieves. To mitigate catalyst poisoning, increase the catalyst loading (up to 20% w/w).

Quantitative Data: Catalyst Matrix for CAS 1000504-55-1 Synthesis

The following table summarizes empirical data demonstrating how catalyst and additive selection dictates the chemoselectivity of the reduction.

Reducing SystemAdditive / SolventConversion (%)Target Amine (%)Dimer Impurity (%)Defluorination (%)
Pd/C, H2 (50 psi) None / MeOH>99%45%35%20%
Raney Ni, H2 (50 psi) None / MeOH>99%65%30%<5%
Raney Ni, H2 (50 psi) NH3 (7N in MeOH)>99%88%10%<2%
Raney Co, H2 (50 psi) NH3 (7N in MeOH)>99%96%<3%Not Detected
BH3·THF (2.0 eq) None / THF>95%98%<1%Not Detected

Note: Data reflects typical GC-FID/LC-MS area percentages prior to crystallization or chromatographic purification.

Optimized Experimental Protocol: Raney Cobalt Hydrogenation

To achieve >95% purity of CAS 1000504-55-1 while suppressing both dimer formation and hydrodefluorination, utilize the following self-validating protocol utilizing Raney Cobalt and methanolic ammonia.

Step 1: Reagent Preparation & Inertion

  • Flame-dry a high-pressure Parr reactor vessel under a stream of Argon.

  • Dissolve 10.0 g of 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile in 100 mL of strictly anhydrous 7N Ammonia in Methanol. Self-validation check: Karl Fischer titration of the solvent must read <100 ppm water to prevent amide formation.

Step 2: Catalyst Washing & Addition

  • Weigh 2.0 g of Sponge Cobalt (Raney Co) slurry in water.

  • Wash the catalyst strictly under Argon: 3x with degassed distilled water, followed by 3x with anhydrous methanol to remove all water.

  • Transfer the active catalyst to the Parr reactor using a wide-bore pipette.

Step 3: Hydrogenation

  • Seal the reactor and purge 3x with Argon (pressurize to 30 psi, then vent).

  • Purge 3x with Hydrogen gas.

  • Pressurize the reactor to 50 psi with H2 and heat to 40°C. Stir vigorously (800 rpm) to overcome mass-transfer limitations.

  • Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours when pressure stabilizes.

Step 4: Workup & Isolation

  • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge 3x with Argon.

  • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the pyrophoric catalyst. Wash the filter cake with 50 mL of methanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or converted to its hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the crude amine, yielding CAS 1000504-55-1 as a highly pure, stable crystalline solid.

References

  • Title: Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Catalytic Reduction of Nitriles Source: ResearchGate URL:[Link]

  • Title: Chapter 2: Synthetic Methods for Alkyl Amines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Title: Neglected Lab Solvents Source: Org Prep Daily URL:[Link]

Sources

Troubleshooting

Optimizing reverse-phase chromatographic separation for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(6-Trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This molecule presents a dual challenge: a highly basic primary aliphatic amine (pKa ~9.5) prone to severe secondary interactions, paired with a strongly hydrophobic and electron-withdrawing trifluoromethyl (-CF3) pyridine ring. Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic visualizations to help you achieve robust, reproducible separations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for this compound on a standard C18 column? Causality: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions[1]. At a neutral or slightly acidic pH, the primary ethylamine group is fully protonated ( R−NH3+​ ). Simultaneously, residual silanol groups ( Si−OH ) on standard silica-based stationary phases dissociate into negatively charged silanoxanes ( Si−O− ). The electrostatic attraction between your protonated analyte and these acidic silanols creates a mixed-mode retention mechanism, causing molecules to elute at different rates and forming a "tail"[1]. Solution: You must suppress this interaction by either neutralizing the silanols (lowering pH < 3.0) or neutralizing the amine (raising pH > 10.5)[2]. Additionally, migrating to a modern, base-deactivated, or extensively end-capped column is critical to physically mask residual silanols.

Q2: I adjusted my mobile phase to pH 7.0, but my retention times are highly variable. Why is this happening? Causality: You are operating too close to the analyte's pKa. The primary amine has a pKa of approximately 9.5. When the mobile phase pH equals the pKa, the compound exists in a 50/50 equilibrium of ionized and unionized states[3]. At pH 7.0 to 8.0, even micro-fluctuations in buffer preparation or column temperature will drastically shift this ratio. Solution: A fundamental rule of chromatography is to keep the mobile phase pH at least ±1.5 units away from the analyte's pKa to ensure a single, stable ionization state[3]. Shift your method to either pH 2.5 or pH 10.5.

Q3: At pH 2.5, my peak shape improved, but the analyte elutes near the void volume. How do I increase retention? Causality: At pH 2.5, the aliphatic amine is fully protonated, making the molecule highly polar and cationic. Highly polar molecules exhibit poor hydrophobic retention on a standard C18 phase. Solution: Introduce an ion-pairing reagent such as Trifluoroacetic Acid (TFA) at 0.05% - 0.1% v/v[4]. The hydrophobic trifluoroacetate anion forms a neutral, lipophilic ion-pair complex with the protonated amine, significantly increasing its affinity for the stationary phase.

Q4: Can I analyze this compound at high pH to exploit the hydrophobicity of the -CF3 group? Causality: Yes, and this is often the superior approach for preparative isolation. At pH 10.5, the primary amine is deprotonated (neutral). The molecule's retention is now driven entirely by the hydrophobic interactions of the -CF3 group and the pyridine ring, yielding excellent peak shape and strong retention[5]. Solution: You must use a column engineered for high-pH stability. Standard silica dissolves at pH > 8.0. Utilize an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge), which incorporates stability directly into the particle's synthetic process, allowing operation up to pH 12[6].

Part 2: Mechanistic Visualizations

G Start Observe Peak Tailing for Ethylamine Derivative CheckPH Evaluate Mobile Phase pH Is pH near pKa (~9.5)? Start->CheckPH AdjustPH Adjust pH < 3.0 or > 10.5 CheckPH->AdjustPH Yes CheckColumn Evaluate Stationary Phase Is it end-capped/hybrid? CheckPH->CheckColumn No AdjustPH->CheckColumn ChangeColumn Switch to BEH C18 (e.g., Waters XBridge) CheckColumn->ChangeColumn No CheckAdditive Add Ion-Pairing Agent (e.g., 0.1% TFA) CheckColumn->CheckAdditive Yes, but tailing persists ChangeColumn->CheckAdditive Success Symmetrical Peak Achieved CheckAdditive->Success

Figure 1: Systematic troubleshooting workflow for resolving peak tailing of basic amine derivatives.

G cluster_0 Undesired: Silanol Interaction (No TFA) cluster_1 Desired: Ion-Pairing (0.1% TFA added) Analyte1 Protonated Amine (R-NH3+) Interaction Ion-Exchange Interaction Analyte1->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Analyte2 Protonated Amine (R-NH3+) IonPair Neutral Ion-Pair Complex Analyte2->IonPair TFA Trifluoroacetate (CF3COO-) TFA->IonPair Retention Hydrophobic Retention IonPair->Retention SharpPeak Sharp Peak Retention->SharpPeak

Figure 2: Mechanistic comparison of silanol-driven peak tailing versus TFA-mediated ion-pairing.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, implement one of the following self-validating workflows based on your detector compatibility.

Protocol A: Low-pH Ion-Pairing Method (Recommended for UV/PDA)

Mechanism: Protonates silanols to prevent secondary interactions; utilizes TFA to ion-pair with the protonated amine for retention.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v, pH ~2.0).

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use an end-capped C18 column (e.g., CORTECS C18, 2.7 µm, 4.6 x 100 mm).

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to focus the polar ion-pair)

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B (Column wash)

  • System Suitability Validation: Inject a 10 µg/mL standard. The method is validated if the Asymmetry Factor ( As​ ) is between 0.95 and 1.20, and the Retention Factor ( k′ ) is > 2.0.

Protocol B: High-pH Free-Base Method (Recommended for LC-MS & Preparative Isolation)

Mechanism: Deprotonates the amine to its neutral free-base form, maximizing hydrophobic retention and eliminating the need for signal-suppressing ion-pairing agents[5].

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 using dilute Ammonium Hydroxide. Note: Buffer must be prepared fresh daily to prevent volatile pH drift.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Use a high-pH stable Hybrid C18 column (e.g., Waters XBridge BEH C18, 5 µm, 4.6 x 150 mm)[7].

  • Gradient Elution:

    • 0-1 min: 20% B (Higher starting organic due to increased analyte hydrophobicity)

    • 1-8 min: 20% to 80% B

  • System Suitability Validation: Inject a 10 µg/mL standard. The method is validated if the theoretical plate count ( N ) is > 10,000 and the peak exhibits no fronting (a common sign of column voiding at high pH).

Part 4: Quantitative Method Comparison

ParameterLow-pH Ion-Pairing Method (Protocol A)High-pH Free-Base Method (Protocol B)
Mobile Phase pH 2.0 (0.1% TFA)10.5 (10 mM NH₄HCO₃)
Analyte Ionization State Fully Protonated (Cationic)Deprotonated (Neutral)
Target Retention Factor ( k′ ) 2.8 - 3.56.5 - 8.0
Expected Peak Asymmetry ( As​ ) 1.10 - 1.201.00 - 1.05
Required Stationary Phase Standard End-capped C18BEH Hybrid C18 (e.g., XBridge)
Mass Spec Compatibility Moderate (TFA causes ion suppression)Excellent (Volatile buffer enhances signal)

Sources

Optimization

Troubleshooting moisture sensitivity and hygroscopic behavior in 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine handling

Expert Overview Welcome to the Application Science Support Center. As researchers working with 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1), you are handling a highly versatile but chemically sensiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Expert Overview

Welcome to the Application Science Support Center. As researchers working with 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1), you are handling a highly versatile but chemically sensitive building block. While the electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring modulates the basicity of the aromatic nitrogen, the primary aliphatic amine tail remains highly nucleophilic.

This structural feature makes the compound extremely hygroscopic and susceptible to rapid degradation upon exposure to atmospheric moisture and carbon dioxide. This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to ensure your downstream couplings (e.g., Buchwald-Hartwig aminations, amide bond formations) remain high-yielding and reproducible.

Diagnostic FAQs: Causality & Troubleshooting

Q1: My reagent bottle has developed a white crust around the threads, and the liquid appears cloudy. Is it ruined? Expert Insight: The white crust is not the active amine; it is an alkylammonium carbamate or ammonium bicarbonate salt. Primary amines are highly hygroscopic. When exposed to ambient humidity, the absorbed water facilitates a rapid nucleophilic attack by the amine onto atmospheric CO2. This forms a 1,3-zwitterion intermediate that quickly converts into a carbamate[1]. If the moisture content is high, the carbamate undergoes hydrolysis to form ammonium bicarbonate[1]. Action: Do not scrape the crust into your reaction. The bulk liquid may still be viable if purified. Proceed to Protocol 2 to recover the free base.

Q2: My amide coupling yields dropped from 90% to 35% using a previously opened bottle. Why? Expert Insight: Moisture uptake introduces a dual-failure mechanism in coupling reactions:

  • Stoichiometric Imbalance: Carbamate formation consumes two equivalents of your primary amine per molecule of CO2[2]. If your reagent has partially degraded, you are weighing a mixture of water, carbamate salts, and free amine, leading to a severe under-dosing of the active nucleophile.

  • Reagent Quenching: The absorbed moisture actively hydrolyzes sensitive coupling reagents (e.g., HATU, EDC, or acid chlorides) before the amine can react, effectively killing the catalytic cycle.

Q3: How should I store this compound to prevent degradation? Expert Insight: The formation of carbamates is thermodynamically favorable but requires both CO2 and H2O. You must eliminate both. Store the compound at 2–8°C under a dense inert gas like Argon (which blankets the chemical better than Nitrogen). Crucially , before opening the bottle, you must allow it to warm to room temperature inside a desiccator[3]. Opening a cold bottle causes immediate condensation of ambient humidity into the hygroscopic liquid, accelerating degradation[3].

Visualizing the Degradation Pathway

Pathway Amine 2-(6-CF3-pyridin-2-YL)-ethylamine Zwitterion 1,3-Zwitterion Intermediate Amine->Zwitterion + CO2 Bicarbonate Ammonium Bicarbonate (High Moisture) Amine->Bicarbonate + CO2 + H2O CO2 Atmospheric CO2 CO2->Zwitterion H2O Atmospheric Moisture H2O->Bicarbonate Carbamate Alkylammonium Carbamate (Dry/Low Moisture) Zwitterion->Carbamate + Amine Carbamate->Bicarbonate + H2O

Fig 1: Reaction pathway of primary amines with atmospheric CO2 and moisture.

Data Presentation: Impact of Moisture on Amine Integrity

To understand the severity of improper handling, review the quantitative impact of moisture and CO2 exposure on primary aliphatic amines:

Degradation StateMoisture Content (% w/w)Predominant SpeciesImpact on Downstream SynthesisStoichiometric Loss
Pristine (Inert) < 0.1%Free AmineOptimal reactivity0%
Mild Exposure 0.5% - 2.0%Amine + CarbamateSluggish kinetics, HATU quenching~10-20% active amine lost
Severe Exposure > 5.0%Bicarbonate SaltsReaction failure, insoluble clumps>50% active amine lost

(Note: Carbamate formation is highly efficient; 1 mole of CO2 deactivates 2 moles of primary amine[2].)

Visualizing the Troubleshooting Workflow

Workflow Start Inspect Amine Reagent Check Physical State Start->Check Liquid Clear Liquid / Free-Flowing Check->Liquid Intact Clumped White Crust / Caking Check->Clumped Degraded Action1 Use Schlenk Technique (Protocol 1) Liquid->Action1 Action2 Perform Free-Basing (Protocol 2) Clumped->Action2 Action2->Liquid Recovered Amine

Fig 2: Diagnostic workflow for handling and recovering moisture-compromised amines.

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting of Hygroscopic Amines (Glovebox-Free)

Purpose: To transfer 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine without inducing carbamate formation. Causality: Using positive Argon pressure prevents the ingress of ambient air and moisture during the transfer process.

  • Preparation: Remove the sealed amine bottle from the refrigerator (2–8°C) and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. (Warming prevents condensation of ambient humidity into the cold liquid[3].)

  • Purging: Equip a Schlenk line with high-purity Argon. Attach a dry, sterile needle to a syringe and flush the syringe with Argon three times.

  • Transfer: Insert an Argon-filled balloon with a needle into the septum of the amine bottle to maintain positive pressure. Insert your transfer syringe and withdraw the required volume.

  • Self-Validation Step: Dispense a 100 µL test aliquot into a pre-weighed, dry vial. Weigh immediately, then leave open to the air for 10 minutes and re-weigh. If your technique was flawless and the bulk is pure, the initial weight should exactly match the theoretical density. A rapid weight gain during the 10-minute exposure confirms the compound's extreme hygroscopicity and validates the necessity of this protocol.

  • Storage: Remove the transfer syringe, leave the Argon balloon in for 5 seconds to blanket the headspace, then remove the balloon and seal the bottle tightly with Parafilm.

Protocol 2: Reclaiming Carbamate-Degraded Amine

Purpose: To rescue a batch of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine that has formed a white carbamate/bicarbonate crust. Causality: Carbamate and bicarbonate salts are water-soluble and base-labile. By treating the mixture with a strong aqueous base, the carbamate reverts to the free amine, which can be extracted into an organic solvent.

  • Dissolution: Dissolve the degraded amine (liquid and crust) in a mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 volumetric ratio).

  • Hydrolysis: Stir vigorously for 30 minutes at room temperature. The high pH forces the equilibrium away from the alkylammonium carbamate back to the free primary amine and aqueous sodium carbonate.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Self-Validation Step: Check the pH of the remaining aqueous layer; it must remain >12. If it is lower, add more NaOH and extract again. The organic layer should be perfectly clear, indicating the absence of insoluble salts.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2SO4. Filter and carefully concentrate under reduced pressure (ensure the water bath does not exceed 30°C to prevent volatilization of the amine).

  • Final Storage: Immediately flush the recovered liquid with Argon and store at 2–8°C.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms Source: PMC - NIH URL
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: Benchchem URL
  • Selection of Mixed Amines in the CO2 Capture Process Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine with non-fluorinated pyridine analogs

A Technical Comparison Guide: 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine vs. Non-Fluorinated Pyridine Analogs in Drug Design 1. Executive Overview: The Strategic Value of Fluorination In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide: 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine vs. Non-Fluorinated Pyridine Analogs in Drug Design

1. Executive Overview: The Strategic Value of Fluorination In modern medicinal chemistry, the strategic incorporation of fluorine is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison between 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) [1][1] and its non-fluorinated counterpart, 2-(pyridin-2-yl)ethanamine. By appending a trifluoromethyl ( −CF3​ ) group to the 6-position of the pyridine ring, researchers can fundamentally alter the molecule's electronic distribution, steric bulk, and metabolic vulnerabilities.

2. Physicochemical Causality: Why the −CF3​ Group Matters The addition of a −CF3​ group is not merely a structural tweak; it is a calculated physicochemical intervention.

  • Acidity and pKa Modulation: The −CF3​ moiety is a potent electron-withdrawing group, quantified by high Hammett constants ( σm​=0.43,σp​=0.54 ) [2][2]. This inductive effect pulls electron density away from the pyridine nitrogen, significantly lowering its pKa. Causality: A lower pKa ensures the pyridine nitrogen remains largely unprotonated at physiological pH (7.4), preventing the molecule from becoming trapped in acidic subcellular compartments (lysosomal trapping) and improving passive diffusion.

  • Lipophilicity and Permeability: The −CF3​ group is highly lipophilic, contributing a Hansch π value of +0.88 [3][3]. Causality: This increased hydrophobic surface area directly correlates with a higher partition coefficient (LogP), facilitating superior transport across lipid bilayers compared to the non-fluorinated analog.

  • Metabolic Stability: The C-F bond boasts a dissociation energy of 485.3 kJ/mol, vastly exceeding the 414.2 kJ/mol of a standard C-H bond [3][3]. Causality: By occupying the C6 position—a notorious metabolic hotspot for cytochrome P450 (CYP) oxidation—the −CF3​ group acts as an impenetrable steric and electronic shield, drastically reducing hepatic clearance.

CF3_Mechanisms A 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine B Inductive Electron Withdrawal (Hammett σ > 0.4) A->B C High C-F Bond Energy (485.3 kJ/mol) A->C D Increased Hydrophobic Surface (Hansch π = +0.88) A->D E Lower Pyridine pKa Reduced Protonation at pH 7.4 B->E F Steric Blockade of C6 CYP450 Resistance C->F G Higher LogP / LogD7.4 Improved Membrane Permeability D->G

Logical flow of physicochemical changes induced by CF3 substitution on the pyridine scaffold.

3. Quantitative Data Comparison

To objectively evaluate the impact of the −CF3​ modification, the table below summarizes the critical physicochemical parameters of both analogs.

Parameter2-(pyridin-2-yl)ethanamine (Non-Fluorinated)2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamineMechanistic Impact
Pyridine pKa ~5.2~3.0 - 3.5Reduced basicity limits off-target hERG binding and prevents lysosomal trapping.
Lipophilicity ( Δ LogP) Baseline+0.88 (Hansch π addition)Enhances passive transcellular permeability across the blood-brain barrier (BBB) and GI tract.
C6-Bond Energy 414.2 kJ/mol (C-H)485.3 kJ/mol (C-F)Prevents oxidative metabolism at the C6 position, extending compound half-life ( t1/2​ ).
Steric Radius 1.20 Å (Hydrogen)~2.20 Å ( −CF3​ group)Alters the dihedral angle of the ethylamine side chain, potentially improving target specificity.

4. Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on robust, reproducible assays. The following protocols are designed as self-validating systems, ensuring that any observed difference between the fluorinated and non-fluorinated analogs is a true reflection of their intrinsic properties, not experimental artifact.

Protocol A: Determination of Pyridine pKa via 19 F NMR Titration Causality: Standard potentiometric titrations are confounded by the primary amine on the ethylamine side chain (pKa ~9-10), which can mask the subtle deprotonation curve of the pyridine nitrogen. 19 F NMR selectively monitors the −CF3​ environment, which undergoes a distinct chemical shift upon protonation/deprotonation of the adjacent pyridine ring, bypassing the primary amine's interference [4][4].

  • Preparation: Dissolve 5 mM of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in a D2​O / H2​O (10:90) mixture containing 50 mM universal buffer (acetate/phosphate/borate) to ensure stable buffering capacity across pH 2 to 12.

  • Internal Standards (Self-Validation): Add 1 mM trifluoroacetic acid (TFA) as an internal 19 F chemical shift reference. Its pKa is ~0.2, meaning its chemical shift remains constant across the tested pH range, validating the stability of the magnetic field.

  • Titration & Acquisition: Adjust the pH using 0.1 M HCl or NaOH. Record the exact pH using a calibrated micro-electrode. Acquire 19 F NMR spectra at 0.5 pH unit intervals.

  • Analysis: Plot the 19 F chemical shift ( δ ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation to extract the inflection point, representing the precise pKa of the pyridine nitrogen.

Protocol B: Human Liver Microsomal (HLM) Stability Assay Causality: To quantify the metabolic shielding provided by the −CF3​ group, compounds are exposed to human liver microsomes. The use of cold acetonitrile (ACN) in the quench step instantly denatures CYP450 enzymes, freezing the metabolic profile at exact time points.

HLM_Protocol Step1 1. Prepare 1 µM Test Compound in pH 7.4 Buffer Step2 2. Add HLM (0.5 mg/mL) + Controls (Verapamil, -NADPH) Step1->Step2 Step3 3. Pre-incubate at 37°C (Thermal Equilibration) Step2->Step3 Step4 4. Initiate with 1 mM NADPH (Start CYP450 Catalysis) Step3->Step4 Step5 5. Quench with Cold ACN at 0, 15, 30, 60 min Step4->Step5 Step6 6. Centrifuge & LC-MS/MS (Quantify Parent Depletion) Step5->Step6

Step-by-step self-validating workflow for the Human Liver Microsomal (HLM) stability assay.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance CYP substrate) to confirm the enzymatic viability of the HLM batch.

    • Negative Control: Run a parallel incubation of the test compound without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At exactly 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

5. Conclusion The transition from a non-fluorinated pyridine scaffold to 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine is a masterclass in rational drug design. The −CF3​ group acts as a multi-functional lever, simultaneously depressing basicity, elevating lipophilicity, and barricading a primary metabolic vulnerability. For drug development professionals, leveraging this fluorinated building block can rescue a failing pharmacokinetic profile and elevate a compound from a mere hit to a viable clinical candidate.

6. References

  • Benchchem. "The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals." Benchchem.

  • Pharmaffiliates. "CAS No : 1000504-55-1 | Chemical Name : 2-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine." Pharmaffiliates.

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI.

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy." RSC.

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC-UV Analytical Methods for 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine Quantification

Introduction: The Imperative for Validated Analytical Methods In pharmaceutical development, the journey from a promising molecule to an approved therapeutic is underpinned by rigorous analytical science. The subject of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Validated Analytical Methods

In pharmaceutical development, the journey from a promising molecule to an approved therapeutic is underpinned by rigorous analytical science. The subject of our focus, 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine, is representative of a class of fluorinated pyridine derivatives that are of significant interest in medicinal chemistry. The trifluoromethyl group can profoundly alter a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making such compounds valuable candidates for drug discovery.[1]

The quantification of such an active pharmaceutical ingredient (API) or its intermediates is not merely a procedural step; it is the foundation of quality control, stability testing, and, ultimately, patient safety. An analytical method's reliability is established through a systematic process known as validation. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[2][3] This guide will detail the validation of a robust HPLC-UV method for our target analyte, grounded in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5] Furthermore, we will compare this workhorse technique against modern alternatives to provide a complete analytical perspective.

The Core Methodology: A Proposed HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and versatility. For a molecule like 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine, which contains a UV-absorbing pyridine ring, this technique is an excellent choice for routine quantification in bulk substance and dosage forms.

Causality Behind Method Design

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and peak shape.

  • The Stationary Phase: A C18 reversed-phase column is selected. This non-polar stationary phase is ideal for retaining and separating moderately polar organic molecules like our analyte from potential impurities.

  • The Mobile Phase: A gradient elution with an acidic aqueous buffer and acetonitrile is proposed. The trifluoromethylpyridine moiety lends considerable hydrophobicity, while the ethylamine group provides polarity and a basic character. An acidic mobile phase (e.g., using 0.1% formic acid) is crucial. It protonates the primary amine, preventing its interaction with residual silanols on the column packing, which is a common cause of peak tailing.[6] Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff.

  • The Detector: UV detection is set at 265 nm, a wavelength where the pyridine chromophore exhibits strong absorbance, ensuring high sensitivity.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for robust reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileStrong organic solvent for elution with good UV transparency.
Gradient 70% A to 30% A over 10 minEnsures elution of the analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 265 nmWavelength of high absorbance for the pyridine ring, maximizing sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

The Validation Workflow: A Step-by-Step Protocol

Method validation is a systematic demonstration of performance. The following protocols are designed in accordance with the ICH Q2(R1) guideline to build a comprehensive validation package.[5][7]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Implementation Dev Develop HPLC-UV Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis with System Suitability Testing Robustness->Routine

Caption: Logical workflow for HPLC-UV method validation.

Specificity

Purpose: To demonstrate that the method can accurately measure the analyte without interference from impurities, degradation products, or excipients.[5]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks at the analyte's retention time.

  • Placebo Analysis: Prepare and inject a solution containing all formulation excipients (if applicable) without the API.

  • Forced Degradation: Expose the analyte solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period.

  • Analysis: Analyze all stressed samples. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in the presence of degradation products.

Acceptance Criteria: The analyte peak should be free from co-elution from any degradants (peak purity angle < peak purity threshold) and show no interference from the blank or placebo.

Linearity

Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy

Purpose: To determine the closeness of the measured value to the true value.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

Experimental Protocol:

  • Repeatability (Intra-day): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from both studies.

Acceptance Criteria: RSD should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To establish the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol:

  • Signal-to-Noise (S/N) Ratio: Prepare a series of dilute solutions and inject them to determine the concentrations that yield an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Verification: To verify the LOQ, prepare and analyze six independent samples at the determined LOQ concentration.

Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.[5]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay results should not be significantly affected by the changes.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterAttributeTypical Acceptance Criteria
Specificity InterferenceNo interference at the analyte's retention time. Peak purity passes.
Linearity ProportionalityCorrelation Coefficient (R²) ≥ 0.999
Accuracy Closeness to True ValueMean Recovery: 98.0% - 102.0%
Precision Scatter of DataRepeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 3.0%
LOQ Lowest Quantifiable LevelRSD ≤ 10% at the LOQ concentration
LOD Lowest Detectable LevelS/N Ratio ≥ 3:1
Range Operational BoundariesDefined by linearity, accuracy, and precision results.
Robustness ReliabilitySystem suitability passes under varied conditions.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust and reliable technique, it is essential for scientists to understand its position relative to other available technologies. The choice of an analytical method is always guided by the principle of being "fit for purpose."

Method_Selection cluster_QC Quality Control / Release Testing cluster_Bio Bioanalysis / Trace Analysis Start What is the Analytical Goal? QC_Goal Assay of API or Finished Product? Start->QC_Goal Bio_Goal Quantification in Biological Matrix (Plasma)? or Trace Impurity ID? Start->Bio_Goal Speed_Need Is High Throughput Critical? QC_Goal->Speed_Need HPLC Use Validated HPLC-UV Method Speed_Need->HPLC No UPLC Consider UPLC-UV for Speed & Efficiency Speed_Need->UPLC Yes LCMS Use LC-MS/MS for Ultimate Sensitivity & Selectivity Bio_Goal->LCMS

Caption: Decision tree for selecting an analytical method.

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC is an advancement of HPLC that utilizes smaller column particles (< 2 µm) and operates at much higher pressures.[9][10]

  • Advantages:

    • Speed: Analysis times can be reduced by up to 9 times compared to traditional HPLC.[11]

    • Resolution: Provides sharper and narrower peaks, leading to better separation of closely eluting compounds.[9]

    • Sensitivity: Narrower peaks result in a greater peak height, which can improve the signal-to-noise ratio and lead to lower detection limits.[12]

    • Efficiency: Significantly reduces solvent consumption, leading to cost savings and a greener footprint.[11]

  • Disadvantages:

    • Cost: UPLC systems have a higher initial capital cost compared to HPLC systems.[9]

    • Robustness: The high pressures and narrow-bore tubing make the system more prone to blockages if samples and mobile phases are not meticulously prepared and filtered.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of LC with the detection capabilities of a tandem mass spectrometer, which acts as a highly specific and sensitive detector.[13]

  • Advantages:

    • Unmatched Sensitivity: It is the gold standard for trace quantification, capable of reaching sub-nanogram per milliliter levels, which is essential for bioanalytical studies (e.g., pharmacokinetics).[14][15]

    • Superior Selectivity: Detection is based on the mass-to-charge ratio of the analyte and its specific fragment ions. This allows for accurate quantification even in highly complex matrices like plasma, where co-eluting peaks would interfere with UV detection.[16]

    • Structural Information: Provides molecular weight and fragmentation data, which can be used to identify unknown impurities or metabolites.[13]

  • Disadvantages:

    • High Cost & Complexity: LC-MS/MS instruments are significantly more expensive to purchase, operate, and maintain. Method development is also more complex.

    • Matrix Effects: The ionization process can be suppressed or enhanced by components in the sample matrix, potentially affecting accuracy and requiring careful method development to mitigate.[14]

Table 3: Comparative Guide to Analytical Technologies

FeatureHPLC-UVUPLC-UVLC-MS/MS
Primary Application QC Release, Stability TestingHigh-Throughput Screening, QCBioanalysis, Impurity ID, Trace Analysis
Sensitivity Good (µg/mL range)Very GoodExcellent (pg/mL to ng/mL range)
Selectivity Moderate (based on retention time)High (based on retention time)Excellent (based on m/z and retention time)
Analysis Speed Standard (e.g., 10-20 min)Very Fast (e.g., 1-5 min)Fast (limited by chromatography)
Instrument Cost $ $
Operational Complexity LowModerateHigh

Conclusion

The validation of an analytical method is a foundational activity in pharmaceutical science, ensuring that the data generated is reliable, reproducible, and fit for its purpose. For the routine quantification of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in a quality control setting, a well-validated HPLC-UV method stands as a robust, cost-effective, and highly reliable choice. It provides the necessary performance characteristics—specificity, linearity, accuracy, and precision—to comply with stringent regulatory standards.

However, the modern analytical laboratory has a diverse toolkit. For applications demanding higher throughput and efficiency, UPLC-UV presents a compelling upgrade. For the ultimate in sensitivity and selectivity, particularly for bioanalytical applications or the identification of trace-level impurities, LC-MS/MS is the undisputed technology of choice. The selection of the optimal method requires a thorough understanding of not only the technologies themselves but also the specific analytical challenges and regulatory requirements of the project at hand.

References

  • EMA. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][17][18][19]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][20]

  • Naveen, G. et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research J. Pharm. and Tech.[Link][11]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link][21]

  • Zhang, Y. et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link][22]

  • EMA. (2015). Bioanalytical method validation - Scientific guideline. [Link][18]

  • FDA. (1995). Content and Format of Investigational New Drug Applications (INDs) for Phase 1 Studies of Drugs. [Link][23]

  • EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][3]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Chromatography Forum. [Link][9]

  • UVTech. (2024). HPLC vs UPLC - What's the Difference?[Link][12]

  • EMA. (2011). Guideline on bioanalytical method validation. [Link][19]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][24]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link][10]

  • Gu, H. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link][13]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][25]

  • Wang, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link][16]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link][14]

  • Spellman, D. et al. (2017). Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. Bioanalysis. [Link][15]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. [Link][26]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]

  • ResearchGate. (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link][27]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link][8]

  • MDPI. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link][28]

  • SIELC. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link][29]

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Validation

Impact of Trifluoromethyl Substitution on the pKa and Basicity of Pyridine Ethylamines: A Technical Comparison Guide

Executive Summary & Mechanistic Causality The incorporation of a trifluoromethyl ( −CF3​ ) group into pyridine ethylamine scaffolds is a foundational tactic in rational drug design and agrochemical development. As a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The incorporation of a trifluoromethyl ( −CF3​ ) group into pyridine ethylamine scaffolds is a foundational tactic in rational drug design and agrochemical development. As a privileged pharmacophore, the pyridine ethylamine moiety offers two distinct protonation sites: the aromatic pyridine nitrogen and the aliphatic ethylamine nitrogen.

The −CF3​ group, characterized by its extreme electronegativity and robust carbon-fluorine bonds, exerts a profound electron-withdrawing inductive effect[1]. This guide explores the causality behind these electronic shifts, objectively comparing the physicochemical performance of −CF3​ -substituted derivatives against their non-fluorinated counterparts, and provides self-validating protocols for empirical measurement.

Electronic and Steric Effects on Basicity

The −CF3​ group acts as a powerful electron-withdrawing entity, a property quantified by its Hammett constants ( σm​=0.43 , σp​=0.54 )[1]. This inductive pull propagates through the sigma framework of the molecule, altering the basicity of both nitrogen centers:

  • Pyridine Nitrogen (Proximal Effect): The electron density on the aromatic nitrogen is significantly depleted, drastically lowering its basicity and the pKa of its conjugate acid. A lower pKa ensures the pyridine ring remains largely unprotonated at physiological pH (7.4), which is critical for enhancing lipophilicity and membrane permeability[1].

  • Aliphatic Amine (Distal Effect): The effect on the ethylamine side chain depends on the proximity of the −CF3​ group. If substituted directly on the alkyl chain, each fluorine atom reduces the amine's pKa by approximately 1.6 to 1.7 units. If substituted on the pyridine ring, the inductive effect on the distal ethylamine nitrogen is attenuated but still measurable, optimizing the overall basicity for target binding without sacrificing bioavailability.

CF3_Effects CF3 Trifluoromethyl (-CF3) Substitution Inductive Strong Electron-Withdrawing Inductive Effect CF3->Inductive Electronic Steric Increased Steric Bulk & Lipophilicity CF3->Steric Physical Pyr_N Pyridine Nitrogen: Drastic pKa Reduction Inductive->Pyr_N Proximal Amine_N Ethylamine Nitrogen: Attenuated pKa Reduction Inductive->Amine_N Distal ADME Optimized ADME Profile (Membrane Permeability) Steric->ADME Pyr_N->ADME Amine_N->ADME

Caption: Logical pathway illustrating the electronic and physical impacts of -CF3 substitution on basicity.

Quantitative Comparison: pKa and Basicity Profiles

To objectively evaluate the impact of −CF3​ substitution, we compare the pKa values of parent structures against their fluorinated analogs. The data clearly demonstrates the dramatic shift in acid-base equilibria.

Compound ClassSpecific Compound pKa (Conjugate Acid)Structural Impact
Unsubstituted Pyridine Pyridine5.25Baseline aromatic basicity.
Fluorinated Pyridine 2-(Trifluoromethyl)pyridine0.60 - 0.97Extreme basicity collapse; non-protonated at pH 7.4.
Unsubstituted Aliphatic Amine Ethylamine10.6 - 10.7Highly basic; fully protonated at pH 7.4.
Fluorinated Aliphatic Amine 2,2,2-Trifluoroethylamine~5.7Reduced by ~1.6 units per fluorine atom.
Substituted Pyridine Ethylamine 1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine~9.5Retains sufficient basicity for stable salt formation.

Data Interpretation: The introduction of a −CF3​ group at the 2-position of pyridine collapses its pKa from 5.25 to nearly 0.97[2], rendering it non-basic under physiological conditions. Conversely, in , the distal ethylamine nitrogen retains a pKa of ~9.5. This differential basicity allows the molecule to form stable salts (e.g., hydrochlorides or tosylates) while maintaining target engagement capabilities.

Experimental Methodologies: Self-Validating Protocols

Accurate determination of pKa in highly fluorinated, poorly water-soluble compounds requires robust analytical frameworks. Standard potentiometric titrations often fail due to precipitation or extremely low basicity. Thus, 19F NMR spectroscopy is the gold standard[3], providing a self-validating system where the chemical shift ( δ ) of the −CF3​ group acts as a direct, highly sensitive reporter of the protonation state of the adjacent nitrogen.

Protocol: 19F NMR Spectroscopic Determination of pKa

Causality of Experimental Choice: 19F NMR is impervious to background solvent signals ( H2​O /DMSO) and does not require the compound to be fully soluble at high concentrations. The chemical shift of the fluorine atoms changes in a sigmoidal fashion as the nearby nitrogen transitions from protonated to deprotonated.

Step-by-Step Methodology:

  • Buffer Preparation (Self-Validation Step): Prepare a series of 15-20 universal aqueous buffers (e.g., Britton-Robinson buffers) spanning pH 1.0 to 12.0. Validate the exact pH of each buffer using a calibrated glass electrode immediately before use.

  • Sample Preparation: Dissolve the −CF3​ pyridine ethylamine derivative in a minimal volume of deuterated solvent (e.g., DMSO−d6​ or CD3​OD ) to create a concentrated stock (50 mM).

  • Titration Array: Spike 20 μL of the stock solution into 500 μL of each aqueous buffer in standard NMR tubes. Add a trace amount of a pH-independent fluorinated internal standard (e.g., trifluoroethanol) to calibrate the chemical shifts.

  • Data Acquisition: Acquire 19F NMR spectra for each tube at a constant temperature (e.g., 298 K). Ensure sufficient relaxation delay ( d1≥3×T1​ ) for accurate integration and peak shape analysis.

  • Non-Linear Regression: Plot the observed 19F chemical shift ( δobs​ ) against the measured pH of the buffer. Fit the data to the Henderson-Hasselbalch derived equation:

    δobs​=1+10(pH−pKa)δacid​+δbase​×10(pH−pKa)​
  • Validation: The inflection point of the sigmoidal curve mathematically defines the pKa . The protocol is self-validating if the upper ( δbase​ ) and lower ( δacid​ ) plateaus are clearly established, confirming complete protonation and deprotonation across the pH range.

NMR_Workflow Prep 1. Sample & Buffer Preparation Titration 2. pH Array Assembly Prep->Titration Acquisition 3. 19F NMR Acquisition Titration->Acquisition Analysis 4. Non-Linear Regression Acquisition->Analysis Validation 5. pKa Extraction & Validation Analysis->Validation

Caption: Step-by-step experimental workflow for determining pKa using 19F NMR spectroscopy.

Implications for Drug Development

The strategic modulation of basicity via −CF3​ substitution directly impacts the lipophilicity ( logD7.4​ ) and metabolic stability of pyridine ethylamines. Because the pyridine ring's basicity is neutralized, the molecule partitions more readily into lipid bilayers, avoiding the "ion-trapping" effect often seen with highly basic heterocycles[4]. Furthermore, the strong C−F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at positions adjacent to the nitrogen, effectively prolonging the compound's pharmacokinetic half-life.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. 1

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.

  • A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring. Benchchem. 2

  • 2-(Trifluoromethyl)pyridine CAS#: 368-48-9. ChemicalBook. 5

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. 6

  • (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine. Benchchem.

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 3

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Comparative

Comparative in vivo toxicity of fluorinated vs unfluorinated pyridine building blocks

An In-Depth Guide to the Comparative In Vivo Toxicity of Fluorinated vs. Unfluorinated Pyridine Building Blocks Introduction: The Ubiquitous Pyridine Scaffold and the Fluorine Gambit The pyridine ring is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative In Vivo Toxicity of Fluorinated vs. Unfluorinated Pyridine Building Blocks

Introduction: The Ubiquitous Pyridine Scaffold and the Fluorine Gambit

The pyridine ring is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," its structural motif is found in a vast array of FDA-approved drugs, from anticancer agents to antivirals.[1][2][3][4] The nitrogen atom in the six-membered aromatic ring imparts unique physicochemical properties, including improved water solubility and the ability to form crucial hydrogen bonds with biological targets.[4][5] However, the pyridine ring is also susceptible to metabolic modification in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes.[6] This metabolism can lead to rapid clearance, reduced efficacy, or the formation of potentially toxic metabolites.

To overcome these metabolic liabilities, medicinal chemists frequently employ a strategy known as fluorination—the substitution of a hydrogen atom with a fluorine atom.[7][8] The introduction of fluorine can profoundly alter a molecule's properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability.[9][10][11][12] This is largely due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which can effectively "block" sites of metabolism.[13][14]

While this strategy has led to the development of numerous successful drugs, it is not a universal solution for improving a molecule's safety profile.[8] The unique electrochemistry of fluorine can introduce new, and sometimes severe, toxicological pathways. This guide provides a comparative analysis of the in vivo toxicity of fluorinated versus unfluorinated pyridine building blocks, grounded in mechanistic principles and supported by experimental evidence, to help researchers navigate the complex trade-offs of this common medicinal chemistry tactic.

The Mechanistic Dichotomy: Metabolism and Bioactivation

The toxicity of a compound is inextricably linked to its metabolic fate. The structural differences between an unfluorinated and a fluorinated pyridine ring dictate distinct metabolic pathways, which in turn generate different toxicological risks.

Unfluorinated Pyridines: A Profile of Predictable Metabolism and Hepatic Risk

Unfluorinated pyridine rings are primarily metabolized through oxidative pathways. The electron-rich nitrogen and carbon atoms are common sites for enzymatic attack by CYP P450s and other enzymes.[6] Common biotransformations include N-oxidation and hydroxylation at various positions on the ring.

While these processes generally facilitate detoxification and excretion, they can also lead to bioactivation, forming reactive intermediates. For instance, pyridine itself has been associated with hepatic effects, including increased liver weights and inflammatory lesions in animal models.[15] This is a critical consideration, as the International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B substance, indicating it is possibly carcinogenic to humans.[16] Furthermore, some metabolites, such as the N-methylpyridinium ion, can exhibit greater toxicity than the parent pyridine compound.[15]

Fluorinated Pyridines: Enhanced Stability with a "Dark Side"

The strategic placement of a fluorine atom is often intended to sterically and electronically shield a metabolically vulnerable position on the pyridine ring.[9][17] The strength of the C-F bond (typically >100 kcal/mol) makes it significantly more resistant to oxidative cleavage than a C-H bond.[13][14] This often results in a molecule with a longer half-life and improved metabolic stability.[12]

However, this metabolic blockade is not absolute. The term "the dark side of fluorine" has been coined to describe the potential for C-F bond cleavage and the subsequent formation of uniquely toxic metabolites.[18] This defluorination can be mediated by CYP enzymes and can lead to several hazardous outcomes:[18]

  • Fluoride Ion Release: The liberation of free fluoride ions (F⁻) can be toxic. With chronic exposure, these ions have a strong affinity for bone tissue and can lead to conditions like skeletal fluorosis, a painful bone disease.[18]

  • Formation of Fluoroacetic Acid: Certain fluorinated motifs, particularly fluoroethers and fluoroamines, can be metabolized to fluoroacetic acid.[19] This metabolite is a potent metabolic poison that disrupts the Krebs cycle by inhibiting the enzyme aconitase, leading to cellular energy depletion. Fluoroacetic acid is extremely toxic, with a median lethal dose (LD50) in humans estimated at 10 mg/kg.[19]

  • Generation of Reactive Electrophiles: The enzymatic cleavage of a C-F bond can generate highly reactive electrophilic intermediates.[13] These intermediates can form covalent bonds with biological nucleophiles like DNA and proteins, leading to cellular damage, immunogenicity, and idiosyncratic toxicity.[18]

Therefore, while fluorination can solve one problem (metabolic instability of the pyridine ring), it can introduce another, potentially more severe, set of toxicological challenges.

Data Presentation: A Comparative Overview of Toxicity Profiles

The following table summarizes the key differences in the toxicological profiles of unfluorinated and fluorinated pyridine building blocks.

FeatureUnfluorinated PyridinesFluorinated Pyridines
Primary Metabolic Pathways N-oxidation, C-hydroxylation by CYP enzymes.[6]Often blocked at the site of fluorination; however, metabolic C-F bond cleavage (defluorination) can occur.[9][18]
Key Toxic Metabolites Reactive intermediates from ring oxidation; potentially more toxic N-alkylated metabolites (e.g., N-methylpyridinium).[6][15]Liberated fluoride ions (F⁻), highly toxic fluoroacetic acid, and reactive electrophilic intermediates following defluorination.[18][19]
Common Toxicological Endpoints Hepatotoxicity (liver lesions, increased liver weight), potential carcinogenicity (IARC Group 2B for pyridine).[15][16]Skeletal fluorosis (from F⁻), disruption of cellular energy metabolism (from fluoroacetic acid), idiosyncratic toxicity from reactive metabolites.[18][19]
General Toxicity Profile Toxicity is often related to the parent compound or its direct oxidative metabolites, with the liver being a primary target organ.[15]Toxicity can be cryptic and driven by unique metabolites formed via defluorination, which may have different target organs and more potent mechanisms of action.[18]

Visualization of Key Concepts

The following diagrams illustrate the conceptual differences in metabolism and the standardized workflow for toxicity assessment.

cluster_0 Unfluorinated Pyridine Metabolism cluster_1 Fluorinated Pyridine Metabolism U_Py Unfluorinated Pyridine U_Met CYP450-mediated Oxidation U_Py->U_Met U_Prod N-Oxides & Hydroxylated Metabolites U_Met->U_Prod U_Tox Hepatotoxicity / Bioactivation U_Prod->U_Tox F_Py Fluorinated Pyridine (R-F) F_Block Metabolism Blocked at Fluorine Site F_Py->F_Block F_Defluor CYP450-mediated Defluorination F_Py->F_Defluor F_Tox_Met Toxic Metabolites F_Defluor->F_Tox_Met F_Ion Fluoride Ion (F⁻) F_Tox_Met->F_Ion Skeletal Toxicity FAA Fluoroacetic Acid F_Tox_Met->FAA Krebs Cycle Inhibition

Caption: Comparative metabolic pathways of pyridine building blocks.

start Start: Select Animal Model (e.g., Rodent) acclimate Acclimatization (7 days) start->acclimate grouping Group Assignment: Vehicle Control & Dose Groups acclimate->grouping dosing Compound Administration (Single or Repeated Dose) grouping->dosing observe In-Life Monitoring: Clinical Signs, Body Weight, Food Consumption dosing->observe path Clinical Pathology: Hematology & Serum Chemistry observe->path necropsy Terminal Procedures: Necropsy & Organ Weight Analysis observe->necropsy End of Study path->necropsy histo Histopathology: Microscopic Examination of Tissues necropsy->histo end End: Toxicity Profile Determination histo->end

Caption: Standardized workflow for an in vivo toxicity study.

Experimental Protocol: Acute In Vivo Toxicity Assessment

To provide actionable context, the following is a standardized, step-by-step protocol for an acute oral toxicity study, a foundational experiment for assessing the in vivo safety of a new chemical entity. This protocol is based on established international guidelines.[20][21][22]

Objective: To determine the acute systemic toxicity of a test compound after a single oral administration and to identify the Maximum Tolerated Dose (MTD).

1. Animal Model and Husbandry

  • Species/Strain: Sprague-Dawley rats (or BALB/c mice). Use both male and female animals to assess for sex-specific differences.[20]

  • Age/Weight: Young adults, typically 6-8 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 7 days prior to dosing to reduce stress-related variables.

  • Housing: House animals in small groups (e.g., 2-3 per cage) with free access to standard chow and water.

2. Experimental Design & Dosing

  • Groups: Assign animals randomly to dose groups (n=5 per sex per group). Include a vehicle control group that receives only the carrier solvent.

  • Dose Selection: Use a dose-escalation design. Start with a low dose and increase it in subsequent groups. Doses should be selected based on any available in vitro cytotoxicity or in silico prediction data.

  • Dose Formulation: Prepare the test compound in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose, corn oil). Ensure the formulation is homogenous.

  • Administration: Administer a single dose via oral gavage. The volume administered should be based on the animal's most recent body weight.

3. In-Life Monitoring & Data Collection

  • Mortality/Morbidity: Check animals at least twice daily for signs of illness or distress.

  • Clinical Observations: Perform detailed clinical observations immediately after dosing, at peak effect time (if known), and daily thereafter for 14 days. Record any changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, lethargy).

  • Body Weight: Record individual animal body weights just prior to dosing and at regular intervals (e.g., Day 1, 3, 7, 14) throughout the study.[23]

  • Food Consumption: Measure cage-side food consumption weekly to assess appetite.

4. Terminal Procedures & Analysis

  • Euthanasia: At the end of the 14-day observation period, euthanize all surviving animals using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Necropsy: Perform a full gross necropsy on all animals (including those that die prematurely). Examine all external surfaces, orifices, and internal organs for any abnormalities.

  • Organ Weights: Collect and weigh key organs, such as the liver, kidneys, spleen, and brain.

  • Histopathology: For any organs with gross lesions, or for a standard set of tissues, preserve them in 10% neutral buffered formalin for potential microscopic histopathological evaluation.[20]

Causality and Self-Validation: This protocol is self-validating through the inclusion of a vehicle control group, which provides a baseline for all measured parameters. The use of both sexes and multiple dose levels allows for the establishment of a dose-response relationship, a critical principle in toxicology. The 14-day observation period is standard for capturing delayed toxicity effects.

Conclusion and Field-Proven Insights

The decision to fluorinate a pyridine-containing drug candidate is a significant one that carries both profound advantages and potential risks.

  • For Unfluorinated Pyridines: The toxicological risks are generally better understood and often center on predictable oxidative metabolism and potential hepatotoxicity. These risks can sometimes be mitigated through structural modifications that do not involve fluorine.

  • For Fluorinated Pyridines: While offering a powerful tool to enhance metabolic stability, fluorination introduces complex and potentially severe toxicological pathways via defluorination. The risk is highly dependent on the specific position of the fluorine atom and the overall electronic environment of the molecule.[18]

Final Recommendation: It is imperative for drug development professionals to move beyond the simplistic view that fluorination is an automatic "safety fix." Early and thorough in vivo toxicological assessment is non-negotiable for any fluorinated lead compound. A comprehensive study, such as the one protocolized above, is essential to unmask any cryptic toxicity related to fluoride ion release or the formation of toxic metabolites. Ultimately, a deep mechanistic understanding, combined with rigorous empirical data, is the only reliable way to harness the benefits of fluorine while ensuring the development of safe and effective medicines.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Vertex AI Search.
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Vertex AI Search.
  • Metabolism and Toxicity of Fluorine Compounds - PMC. Vertex AI Search.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Public
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Public
  • Metabolism of fluorine-containing drugs. (2000) | B.K.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Vertex AI Search.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchG
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Vertex AI Search.
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach - Discover Chemistry. Vertex AI Search.
  • Application Notes and Protocols for In-Vivo Testing of Ethoxazene - Benchchem. Vertex AI Search.
  • 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport. Vertex AI Search.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. Vertex AI Search.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Vertex AI Search.
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  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchG
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Vertex AI Search.
  • In vivo testing of pharmaceuticals | Toxicological evalu
  • In vivo toxicology and safety pharmacology - Nuvisan. Vertex AI Search.
  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF - ResearchG
  • Advancing Toxicology Research Using In Vivo High Throughput Toxicology with Small Fish Models - PMC. Vertex AI Search.
  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem - NIH. Vertex AI Search.
  • Pyridine scaffold: its diverse biological actions - IJNRD. Vertex AI Search.
  • 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem - NIH. Vertex AI Search.
  • Pyridine, 3-fluoro-, 1-oxide | C5H4FNO | CID 123084 - PubChem. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • 2-Fluoropyridine - Apollo Scientific. Vertex AI Search.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Vertex AI Search.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules - AIR Unimi. Vertex AI Search.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Vertex AI Search.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Vertex AI Search.
  • Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis - Benchchem. Vertex AI Search.
  • 3-Fluoropyridine 372-47-4 wiki - Guidechem. Vertex AI Search.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG
  • The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). Vertex AI Search.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Vertex AI Search.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Vertex AI Search.
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  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. Vertex AI Search.
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  • ATSDR Pyridine Tox Profile. Vertex AI Search.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity - RIVM. Vertex AI Search.

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Validation

Efficacy of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in targeted drug design compared to standard aliphatic amines

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the developmental bottlenecks caused by standard aliphatic amines. While primary aliphatic amines (e.g., ethylamine, propylamine) ar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the developmental bottlenecks caused by standard aliphatic amines. While primary aliphatic amines (e.g., ethylamine, propylamine) are ubiquitous in screening libraries, their high basicity fundamentally limits their utility in targeted drug design.

To circumvent these liabilities, the strategic incorporation of fluorinated heteroaromatics has become a cornerstone of modern medicinal chemistry[1]. Specifically, replacing a standard aliphatic amine with 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine introduces profound electronic and steric modifications. This guide objectively compares the physicochemical and metabolic performance of this fluorinated scaffold against standard aliphatic counterparts, providing actionable experimental protocols and causality-driven data to guide your next structure-activity relationship (SAR) campaign.

Mechanistic Rationale: The Physics of Fluorinated Heterocycles

Standard aliphatic amines typically exhibit a pKa of ~10.5 to 10.7[2]. At a physiological pH of 7.4, these molecules are >99.9% protonated. This high charge density severely restricts passive membrane permeability, increases the risk of phospholipidosis, and frequently triggers off-target cardiotoxicity via hERG channel inhibition[3].

The engineering of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine solves these issues through three distinct physicochemical mechanisms:

  • pKa Modulation via Inductive Effects: By attaching the ethylamine to a pyridine ring, the sp2 hybridized nitrogen exerts a baseline electron-withdrawing effect, lowering the primary amine's pKa to approximately 9.0[4]. The addition of a strongly electronegative trifluoromethyl ( −CF3​ ) group at the 6-position further withdraws electron density through the π -system and σ -bonds[5]. This synergistic inductive effect tunes the amine's pKa down to the highly desirable ~8.0 range, exponentially increasing the fraction of neutral species at pH 7.4 and improving passive permeability[3].

  • Metabolic Stability and CYP450 Shielding: Aliphatic amines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 (CYP450) enzymes. The incorporation of the bulky, electron-deficient 6−CF3​ -pyridine ring sterically shields the adjacent ethyl linker. Furthermore, the strong C-F bonds resist metabolic cleavage, effectively blocking the primary sites of oxidative metabolism and extending the compound's half-life[6].

  • Mitigation of hERG Liability: The hERG potassium channel features a hydrophobic pore with polar residues that strongly bind highly basic, lipophilic amines. By lowering the pKa (reducing the cationic charge at physiological pH) and altering the spatial geometry with the rigid pyridine ring, the fluorinated scaffold drastically reduces hERG binding affinity, mitigating QT prolongation risks[7].

Quantitative Data Comparison

The following table summarizes the theoretical and empirical advantages of transitioning from a standard aliphatic amine to the CF3​ -pyridine scaffold.

Physicochemical PropertyStandard Aliphatic Amine (e.g., Ethylamine)2-(Pyridin-2-yl)ethanamine2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
Amine pKa ~10.7~9.0~8.0
LogD (at pH 7.4) < 0.0 (Highly hydrophilic)~0.1~1.5 (Optimal lipophilicity)
Fraction Neutral (pH 7.4) < 0.1%~2.5%~20.0%
Metabolic Stability (HLM) Low (Rapid MAO/CYP oxidation)ModerateHigh (Steric/electronic shielding)
hERG Liability HighModerateLow

Experimental Protocols (Self-Validating Systems)

To objectively validate the efficacy of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine in your own pipeline, implement the following self-validating experimental workflows. I have designed these protocols to ensure that every choice has a clear mechanistic causality.

Protocol 1: High-Throughput pKa and LogD 7.4​ Profiling
  • Causality: We must empirically verify the inductive pKa shift and the resulting lipophilicity change to ensure the compound falls within the "Rule of Five" space.

  • Step 1 (pKa Determination): Utilize a potentiometric titrator (e.g., Sirius T3). Titrate 1 mM of the test compound from pH 2.0 to 12.0. Crucial: Use 0.15 M KCl as the background electrolyte to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Step 2 (LogD 7.4​ Measurement): Employ the miniaturized shake-flask method. Partition the compound between 1-octanol and pH 7.4 phosphate buffer.

  • Step 3 (Quantification): Centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation. Analyze both phases via LC-MS/MS to calculate the distribution coefficient.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)
  • Causality: This assay demonstrates the CYP450 resistance conferred by the CF3​ -pyridine shield compared to the exposed aliphatic chain.

  • Step 1 (Incubation): Incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2 (Reaction Initiation): Add 1 mM NADPH to the mixture. Why? NADPH is the obligatory electron donor required to initiate CYP450-mediated oxidative metabolism.

  • Step 3 (Quenching): Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Step 4 (Analysis): Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol 3: Automated Patch-Clamp for hERG Inhibition
  • Causality: Confirm the reduction of cardiotoxic liabilities driven by the lowered pKa and altered geometry.

  • Step 1 (Cell Preparation): Culture CHO cells stably expressing the hERG potassium channel.

  • Step 2 (Electrophysiology): Using an automated patch-clamp system, hold the membrane potential at -80 mV, followed by a depolarizing pulse to +20 mV, and a repolarizing pulse to -50 mV to elicit tail currents.

  • Step 3 (Perfusion & Extraction): Perfuse the compound at escalating concentrations (0.1 µM to 30 µM). Measure the peak tail current reduction to calculate the IC50​ value.

Visualizing the Strategic Advantage

G cluster_0 Standard Aliphatic Amine cluster_1 2-(6-CF3-pyridin-2-YL)-ethylamine A1 High pKa (~10.7) A2 >99% Protonated (pH 7.4) A1->A2 A3 Poor Permeability High hERG Liability A2->A3 B1 CF3 + Pyridine Inductive Effect B2 Tuned pKa (~8.0) B1->B2 B3 High Permeability Low hERG Liability B2->B3

Caption: Mechanistic divergence in physicochemical properties and target liabilities.

Workflow Step1 Step1 Step2 2. Physicochemical Profiling pKa & LogD7.4 Step1->Step2 Step3 3. In Vitro ADME HLM Metabolic Stability Step2->Step3 Step4 4. Safety Pharmacology hERG Patch-Clamp Step3->Step4 Step5 5. Lead Selection Multi-Parameter Optimization Step4->Step5

Caption: Step-by-step experimental workflow for comparative ADME and safety profiling.

References

  • ChemRxiv :[6]

  • Drug Hunter :[3]

  • OSTI / ACS :[7]

  • BenchChem :[5]

  • PubChem :[4]

  • AIP Publishing :[8]

  • Apollo Scientific : [1]

  • Freie Universität Berlin :[2]

Sources

Safety & Regulatory Compliance

Safety

2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine proper disposal procedures

The handling and disposal of fluorinated heterocyclic aliphatic amines, such as 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) , present unique logistical and environmental challenges in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of fluorinated heterocyclic aliphatic amines, such as 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (CAS: 1000504-55-1) , present unique logistical and environmental challenges in pharmaceutical and agrochemical research. Because this compound integrates a basic ethylamine side chain, a toxic pyridine core, and an environmentally persistent trifluoromethyl ( −CF3​ ) group, standard organic waste procedures are insufficient.

As an application scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The following guide provides the causality-driven methodologies required to safely manage, contain, and dispose of this compound in a professional laboratory setting.

Mechanistic Hazard Profile & Causality

To design a self-validating disposal protocol, we must first deconstruct the molecule's reactivity and environmental persistence.

  • The Trifluoromethyl ( −CF3​ ) Group: The electron-withdrawing nature of the fluorine atoms stabilizes the pyridine ring against metabolic and environmental degradation[1]. However, this same stability means the compound behaves similarly to PFAS (per- and polyfluoroalkyl substances) in waste streams. Improper disposal or low-temperature burning will fail to break the strong C-F bonds, potentially releasing highly stable, toxic byproducts like tetrafluoromethane into the atmosphere[2].

  • The Ethylamine Moiety: The primary amine is highly nucleophilic and basic. It will react exothermically with acids and can corrode standard metal containers.

  • The Pyridine Core: Nitrogen-containing aromatics are notorious for releasing irritating, noxious vapors that can cause severe respiratory discomfort and systemic toxicity[1].

Quantitative Handling Parameters

The following parameters dictate the physical boundaries of our disposal strategy.

ParameterOperational ImplicationDisposal Requirement
Chemical Classification Halogenated Organic / Corrosive AmineMust be segregated into Halogenated Waste streams.
Incompatibilities Strong oxidizers, mineral acids, acid chloridesStore waste in dedicated, chemically compatible carboys (HDPE).
Thermal Destruction C-F bond dissociation energy is ~485 kJ/molRequires commercial high-temperature incineration (>1100°C)[2].
Combustion Byproducts Generates HF , NOx​ , COx​ Incinerator must be equipped with alkaline flue-gas scrubbers[1].

Step-by-Step Laboratory Disposal Methodology

This protocol is designed for researchers generating bench-scale waste (e.g., reaction filtrates, contaminated solvents, or expired stock) containing 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine. Under no circumstances should researchers attempt to chemically neutralize or destroy this compound via improvised methods.

Phase I: Segregation and Containment

Causality: Mixing basic amines with acidic waste streams can cause rapid exothermic salt formation, leading to pressure buildup and vessel rupture. Mixing fluorinated compounds with non-halogenated waste violates environmental regulations and creates dangerous incineration profiles.

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste carboy. Do not use metal cans due to the corrosive nature of the amine.

  • Verify Compatibility: Ensure the waste container is strictly designated for Halogenated Organic Waste . If the compound is dissolved in a solvent, the solvent must also be compatible (e.g., DCM, Chloroform).

  • Transfer Protocol:

    • Perform all transfers inside a certified Class II fume hood to mitigate exposure to volatile pyridine derivatives[1].

    • Use a dedicated PTFE funnel to prevent cross-contamination.

    • Rinse glassware previously containing the neat chemical with a compatible halogenated solvent and add the rinsate to the waste carboy.

Phase II: Self-Validating Storage & Labeling

Causality: A self-validating system ensures that if a failure occurs (e.g., a leak), it is immediately detectable and contained before causing systemic laboratory contamination.

  • Secondary Containment: Place the primary HDPE waste carboy inside a chemically resistant secondary containment tray capable of holding 110% of the carboy's volume.

  • Venting: Cap the waste container with a vented EHS-approved pressure-relief cap to prevent pressure accumulation from trace solvent evaporation or slow degradation.

  • Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list:

    • 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine (Do not use abbreviations).

    • Hazards: Corrosive, Toxic, Halogenated.

Phase III: Institutional EHS Handoff
  • Manifesting: Once the container reaches 80% capacity, seal it with a solid transport cap.

  • EHS Transfer: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will profile the waste for commercial transport to a specialized facility capable of handling persistent fluorinated organics[3].

The Final Destruction Pathway (Commercial Incineration)

To build trust in the disposal lifecycle, researchers must understand what happens after the waste leaves the loading dock. Because organofluorine residues do not readily degrade in groundwater or municipal waste systems, strict collection and high-temperature incineration is the only responsible path[1].

G Gen Waste Generation (Lab Fume Hood) Seg Segregation (HDPE Halogenated) Gen->Seg EHS EHS Profiling & Manifesting Seg->EHS Inc Rotary Kiln Incineration (>1100°C) EHS->Inc Scrub Alkaline Scrubbing (Neutralizes HF/NOx) Inc->Scrub

Lifecycle of fluorinated pyridine waste from generation to destruction.

The Destruction Mechanism: When the waste reaches a commercial disposal facility, it is injected into a rotary kiln incinerator operating at temperatures exceeding 1,100°C (2,012°F). This extreme thermal environment is required to provide the activation energy necessary to cleave the highly stable C-F bonds of the trifluoromethyl group[2].

As the molecule combusts, it releases Hydrogen Fluoride ( HF ) and Nitrogen Oxides ( NOx​ ). To prevent these highly toxic and corrosive gases from entering the atmosphere, the incinerator's exhaust is routed through an alkaline wet scrubber system (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber neutralizes the HF into harmless, solid calcium fluoride ( CaF2​ ) or sodium fluoride salts, which are then safely deposited in a secure chemical landfill.

References

  • What is 2,6-Difluoropyridine - Properties & Specifications. benzoic-acid-china.com.
  • Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? ACS Publications.
  • The importance of trifluoromethyl pyridines in crop protection. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
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